rel-(1R,2S)-2-Phenylcyclopentan-1-amine
Description
BenchChem offers high-quality rel-(1R,2S)-2-Phenylcyclopentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rel-(1R,2S)-2-Phenylcyclopentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(1R,2S)-2-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m0/s1 |
Clé InChI |
VNGYTYNUZHDMPP-WDEREUQCSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)N)C2=CC=CC=C2 |
SMILES canonique |
C1CC(C(C1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
pharmacological properties of 2-phenylcyclopentan-1-amine derivatives
An In-Depth Technical Guide to the Pharmacological Properties of 2-Phenylcyclopentan-1-amine Derivatives
Abstract
The 2-phenylcyclopentan-1-amine scaffold represents a fascinating and pharmacologically rich area of medicinal chemistry. As a structural analog to well-known psychoactive compounds, including arylcyclohexylamines (e.g., phencyclidine) and phenethylamines (e.g., amphetamine), this class of molecules exhibits a complex and tunable polypharmacology. Derivatives have shown potential as N-methyl-D-aspartate (NMDA) receptor antagonists, monoamine transporter inhibitors, and dopamine D2 receptor partial agonists. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and diverse pharmacological profiles of these compounds. We will delve into the causal mechanisms behind their interactions with key central nervous system targets, present detailed experimental protocols for their evaluation, and consolidate findings to illuminate their therapeutic potential and challenges.
The Chemical Foundation: Synthesis and Stereochemistry
The pharmacological activity of 2-phenylcyclopentan-1-amine derivatives is intrinsically linked to their three-dimensional structure. The cyclopentyl ring introduces stereochemical complexity, with the relative orientation of the phenyl and amine groups (cis or trans) and the absolute configuration at the two chiral centers (1R,2S; 1S,2R; 1R,2R; 1S,2S) profoundly influencing receptor affinity and efficacy.
General Synthetic Strategies
The synthesis of the core scaffold often begins with the corresponding ketone, 2-phenylcyclopentanone. This key intermediate can be synthesized through various classical organic chemistry reactions, such as the dehydration of cyclopentanol to cyclopentene, followed by epoxidation and subsequent ring-opening with a phenyl Grignard reagent, and finally oxidation to the ketone[1].
From 2-phenylcyclopentanone, several routes can be employed to introduce the crucial amine functionality. A common and effective method is reductive amination .
Caption: General workflow for Reductive Amination.
This process involves the condensation of the ketone with ammonia or a primary amine to form an imine or Schiff base, which is then reduced in situ to yield the desired 2-phenylcyclopentan-1-amine. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.
Derivatization is typically achieved through:
-
N-alkylation/N-arylation: Modifying the primary amine to a secondary or tertiary amine.
-
Phenyl Ring Substitution: Introducing various functional groups onto the phenyl ring to modulate electronic and steric properties.
Pharmacodynamics: A Multi-Target Profile
2-Phenylcyclopentan-1-amine derivatives are notable for their ability to interact with multiple, distinct neurological targets. This polypharmacology is the source of both their therapeutic potential and potential side effects.
The Glutamatergic System: NMDA Receptor Antagonism
A primary mechanism of action for many arylcycloalkylamines is the non-competitive antagonism of the NMDA receptor[2][3]. These compounds bind to a specific site (often called the "PCP site") located within the receptor's ion channel, physically blocking the flow of ions and thereby preventing receptor activation[2]. This mechanism is responsible for the dissociative anesthetic, and in some cases, anticonvulsant effects.
1-Phenylcyclopentylamine (PPA), the parent compound of this series, has been identified as a potent anticonvulsant in the maximal electroshock (MES) seizure test.[4] Importantly, PPA and its analogs often exhibit a better therapeutic window than phencyclidine (PCP), showing anticonvulsant activity at doses significantly lower than those causing motor toxicity[4]. This suggests that the cyclopentyl ring, compared to the cyclohexyl ring of PCP, may confer a more favorable safety profile for this specific indication.
The Monoaminergic System: Transporters and Receptors
These derivatives frequently interact with the machinery that regulates dopamine (DA), serotonin (5-HT), and norepinephrine (NE) signaling.
-
Dopamine Transporter (DAT) Inhibition: Many derivatives act as potent inhibitors of the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft. This leads to increased extracellular dopamine levels, a mechanism shared with psychostimulants like amphetamine and methylphenidate[5][6]. This property underpins the potential for these compounds to be used as cognitive enhancers or antidepressants, but also contributes to their abuse liability[7][8].
-
Dopamine D2 Receptor Partial Agonism: In a significant departure from simple transporter inhibition, specific structural modifications can transform the scaffold into a dopamine D2 receptor (D2R) partial agonist. This is the primary pharmacological feature of third-generation antipsychotics. A partial agonist acts as a "modulator"—it provides a sub-maximal response at the receptor, acting as an agonist in low-dopamine states and a functional antagonist in high-dopamine (hyperdopaminergic) states. This dual action is thought to treat both the positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects. While the initial research highlighted this on a 2-phenylcyclopropylmethylamine scaffold, the principle of using a constrained phenyl-amine structure as a primary pharmacophore is directly applicable[9].
Caption: Experimental Workflow for Dopamine Uptake Assay.
Conclusion and Future Directions
The 2-phenylcyclopentan-1-amine scaffold is a privileged structure in CNS drug discovery. Its derivatives demonstrate a remarkable ability to modulate key neurotransmitter systems, including glutamate and dopamine. The subtle interplay between the cyclopentyl ring, phenyl substitutions, and amine modifications allows for the fine-tuning of the pharmacological profile, enabling the design of compounds with potential as anticonvulsants, antidepressants, or novel antipsychotics.
Future research should focus on:
-
Stereoselective Synthesis and Testing: Elucidating the specific pharmacological profiles of individual enantiomers is critical to optimizing therapeutic effects and minimizing side effects.
-
Comprehensive Off-Target Screening: A broader understanding of interactions with other receptors (e.g., sigma, serotonin subtypes, TAAR1) will provide a more complete picture of the mechanism of action.
-
In Vivo and Pharmacokinetic Studies: Translating in vitro findings into animal models of disease is essential to validate therapeutic potential and understand the ADME properties that will govern clinical success.
By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, the 2-phenylcyclopentan-1-amine class of compounds holds significant promise for the development of next-generation CNS therapeutics.
References
-
PubMed. (2013, July 15). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Retrieved from [Link]
- Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
-
PubMed. (2021, December 9). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
The Vespiary. (n.d.). 1-Phenylcycloalkylamine Derivatives. II.',2 Synthesis and Pharmacological Activity. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2S)-2-phenylcyclopropan-1-amine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 22). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Retrieved from [Link]
-
Chemical Review Letters. (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Retrieved from [Link]
-
MDPI. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]
-
PMC. (n.d.). The Psychonauts' World of Cognitive Enhancers. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D 2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Retrieved from [Link]
-
MDPI. (2023, November 8). The Therapeutic Potential of Amphetamine-like Psychostimulants. Retrieved from [Link]
-
Semantic Scholar. (2021, July 30). Pitolisant, a wake- promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil. Retrieved from [Link]
-
PubMed. (1992). Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2024, December 15). Enantioselectivity in Pharmacokinetics: A Mini Review. Retrieved from [Link]
-
PMC. (n.d.). Natural Product-Inspired Dopamine Receptor Ligands. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure-Activity Relationships of the Cycloalkyl Ring of Phencyclidine. Retrieved from [Link]
-
PMC. (n.d.). Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. Retrieved from [Link]
-
PubMed. (1993, March). A behavioral and pharmacokinetic study of the actions of phenylcyclohexyldiethylamine and its active metabolite, phenylcyclohexylethylamine. Retrieved from [Link]
-
MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
-
PubMed. (2024, June 21). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. Retrieved from [Link]
-
PMC. (n.d.). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Psychonauts’ World of Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: rel-(1R,2S)-2-Phenylcyclopentan-1-amine (Cypenamine)
Executive Summary
rel-(1R,2S)-2-Phenylcyclopentan-1-amine , commonly known in pharmacological literature as Cypenamine , is a psychostimulant compound structurally characterized by a phenyl group and an amino group attached to adjacent carbons on a cyclopentane ring. Originally developed in the 1940s by the William S. Merrell Chemical Company, it serves as a critical research chemical for studying monoamine transporter dynamics [1].
This technical whitepaper provides an authoritative overview of its stereochemical architecture, physical constants, putative mechanisms of action, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.
Molecular Identity & Stereochemical Architecture
The pharmacological efficacy of 2-phenylcyclopentan-1-amine is strictly governed by its stereochemistry. The cyclopentane ring imposes distinct conformational constraints compared to its cyclopropane (tranylcypromine) and cyclohexane homologs.
The prefix rel-(1R,2S) denotes the relative stereochemistry of the molecule, specifically indicating the trans configuration where the amino and phenyl substituents are located on opposite faces of the cyclopentane ring [2].
-
Active Pharmaceutical Ingredient (API): The active form utilized in research is the racemate, a 1:1 mixture of the
and enantiomers. -
Inactive Isomers: The cis isomers—comprising the
and enantiomers—lack significant biological activity and are generally discarded during stereoselective synthesis or resolution [3].
Physical Constants & Chemical Data
A thorough understanding of the physical properties of rel-(1R,2S)-2-phenylcyclopentan-1-amine is fundamental for proper handling, analytical method development, and storage. The compound is typically encountered either as a free base (an oil) or as a hydrochloride salt (a stable crystalline solid) [4].
Table 1: Quantitative Chemical and Physical Properties
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | rel-(1R,2S)-2-phenylcyclopentan-1-amine | rel-(1R,2S)-2-phenylcyclopentan-1-amine hydrochloride |
| Common Name | Cypenamine | Cypenamine HCl |
| CAS Registry Number | 15301-54-9 | 40297-12-9 (trans-racemate) / 5588-23-8 |
| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN |
| Molar Mass | 161.24 g/mol | 197.70 g/mol |
| Exact Mass | 161.1204 Da | N/A |
| Physical State (Standard) | Viscous Liquid / Oil | Crystalline Solid |
| Solubility | Soluble in DCM, Methanol, Ether | Soluble in Water, DMSO, Ethanol |
Pharmacological Profile & Mechanism of Action
Cypenamine is classified as a dopamine and norepinephrine releasing agent (DRA and NRA). Its mechanism of action relies on its ability to act as a false substrate at monoamine transporters.
Causality of Action:
-
Uptake: The compound is transported into the presynaptic terminal via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Vesicular Disruption: Once inside the cytosol, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient of synaptic vesicles and causing catecholamines to leak into the cytosol.
-
Transporter Reversal: The resulting high cytosolic concentration of neurotransmitters forces DAT and NET to operate in reverse, causing a non-exocytotic efflux of dopamine and norepinephrine into the synaptic cleft, leading to postsynaptic receptor activation [3].
Putative mechanism of action for catecholamine release via monoamine transporter reversal.
Synthetic Workflows & Experimental Protocols
To ensure scientific integrity, the synthesis of rel-(1R,2S)-2-phenylcyclopentan-1-amine must be approached with a self-validating methodology. The most scalable route is the reductive amination of 2-phenylcyclopentanone .
Protocol 1: Reductive Amination (Synthesis of the Racemate)
Causality of Reagents: Ammonium acetate is chosen over gaseous ammonia because it provides a buffered, steady source of nitrogen, minimizing the formation of secondary amine byproducts.
-
Imine Formation: Dissolve 1.0 eq of 2-phenylcyclopentanone in anhydrous methanol. Add 1.5 eq of ammonium acetate. Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Monitor via GC-MS. Do not proceed until the ketone peak is completely replaced by the imine intermediate.
-
-
Catalytic Hydrogenation: Transfer the mixture to a high-pressure reactor. Add 10% Pd/C catalyst (0.1 eq by weight). Pressurize the vessel with H₂ gas (approx. 50 psi) and stir vigorously for 12 hours.
-
Work-up: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the methanol under reduced pressure.
-
Purification: Dissolve the crude residue in 1M HCl (aqueous) and wash with diethyl ether to remove unreacted ketone. Basify the aqueous layer with 2M NaOH to pH > 10, and extract the free base amine with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate to yield the racemic trans free base[5].
Protocol 2: Chiral Resolution (Isolation of Enantiomers)
If enantiopure material is required, classical chiral resolution via diastereomeric salt formation is employed. Causality of Reagents: (-)-Di-p-toluoyl-D-tartaric acid is utilized because it forms highly crystalline diastereomeric salts with the trans isomers, which exhibit significantly different solubility profiles in ethanol, allowing for efficient fractional crystallization.
-
Salt Formation: Dissolve the racemic free base in hot ethanol. Add 1.0 eq of (-)-di-p-toluoyl-D-tartaric acid.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. The less soluble diastereomeric salt will precipitate.
-
Validation: Filter the crystals and measure the optical rotation. Recrystallize from ethanol until a constant specific rotation
is achieved, ensuring enantiomeric excess (ee) > 99%. -
Liberation: Treat the pure salt with 2M NaOH and extract with DCM to recover the enantiopure free base.
Reductive amination and chiral resolution workflow for rel-(1R,2S)-2-phenylcyclopentan-1-amine.
Analytical Characterization Standards
To verify the integrity of the synthesized compound, the following analytical benchmarks must be met:
-
GC-MS (EI, 70 eV): The mass spectrum must display a distinct molecular ion peak at m/z 161.1, with a primary fragmentation peak at m/z 84 (loss of the phenyl radical) [4].
-
¹H-NMR (400 MHz, CDCl₃): The trans stereochemistry is confirmed by examining the coupling constants (
) of the methine protons on the cyclopentane ring. The dihedral angle in the trans isomer results in a distinct splitting pattern compared to the cis isomer, validating the rel-(1R,2S) configuration.
References
Unlocking the Phenylcyclopentylamine Scaffold: A Topographical Shift in Medicinal Chemistry
Executive Summary
In the landscape of medicinal chemistry, the spatial geometry of a pharmacophore dictates its binding kinetics, metabolic stability, and target selectivity. The phenylcyclopentylamine scaffold represents a critical topographical evolution from its more strained (cyclopropyl) and bulkier (cyclohexyl) homologues. By modulating both ring size and regiochemistry (1-substitution vs. 2-substitution), drug development professionals can radically shift a molecule's pharmacological profile—from monoamine transporter activation to potent aspartic protease inhibition.
This technical guide explores the structure-activity relationship (SAR) dynamics, synthetic methodologies, and therapeutic applications of phenylcyclopentylamine derivatives, providing a self-validating framework for researchers engineering next-generation therapeutics.
Regiochemical Divergence & SAR Dynamics
The pharmacological destiny of the phenylcyclopentylamine core is primarily governed by the relative positioning of the phenyl and amine groups on the cyclopentane ring.
The 2-Substitution Paradigm: Phenethylamine Mimicry
When the amine and phenyl groups are on adjacent carbons (e.g., 2-phenylcyclopentylamine or Cypenamine), the molecule acts as a conformationally restricted phenethylamine[1].
-
Mechanistic Shift from Cyclopropylamines: Tranylcypromine (a cyclopropylamine) possesses immense ring strain, allowing it to act as a suicide inhibitor that covalently binds to Monoamine Oxidase (MAO)[2]. Expanding the ring to a cyclopentyl system relieves this thermodynamic strain. Consequently, 2-phenylcyclopentylamines lose MAO inhibition entirely but retain high affinity for dopamine (DAT) and norepinephrine (NET) transporters, functioning as potent psychostimulants[2][3].
The 1-Substitution Paradigm: Quaternary Steric Bulk
When both the amine and phenyl groups reside on the same carbon (1-phenylcyclopentylamine ), the resulting quaternary stereocenter generates significant steric bulk. This orthogonal geometry is highly prized for fitting into deep, hydrophobic binding pockets[4].
-
BACE1 Inhibition: In the pursuit of Alzheimer's therapeutics, pentapeptidic BACE1 inhibitors utilizing benzylamine at the P1′ position suffered from rapid metabolic debenzylation[5]. Replacing this with 1-phenylcyclopentylamine (yielding the compound KMI-1830) provided a non-acidic, metabolically stable ligand that perfectly occupied the hydrophobic P1′ pocket, achieving an IC50 of 11.6 nM[5][6].
-
NMDA & NK-3 Antagonism: Condensation of 1-phenylcyclopentylamine with pentamethylene dibromide yields cyclopentyl analogs of Phencyclidine (PCP), which act as uncompetitive NMDA receptor channel blockers[4]. Similarly, this quaternary bulk has been utilized in the synthesis of selective non-peptide antagonists for the Neurokinin-3 (NK-3) receptor[7].
Caption: Regiochemical divergence of phenylcyclopentylamines dictating target selectivity.
Quantitative Data Presentation
The table below summarizes the pharmacological impact of cycloalkyl ring expansion and regiochemistry on target affinity.
| Scaffold Architecture | Representative Compound | Primary Target | Mechanism of Action | Key Pharmacological Effect |
| Cyclopropyl (n=1) | Tranylcypromine | MAO-A / MAO-B | Irreversible covalent inhibition | Antidepressant |
| Cyclopentyl (n=3, 2-sub) | Cypenamine | DAT / NET | Reuptake inhibition / Release | Psychostimulant |
| Cyclopentyl (n=3, 1-sub) | KMI-1830 | BACE1 | Non-acidic P1' pocket binding | Alzheimer's Disease (Inv.) |
| Cyclohexyl (n=4, 1-sub) | Phencyclidine (PCP) | NMDA Receptor | Uncompetitive channel blockade | Dissociative Anesthetic |
Synthetic Architecture: Overcoming Quaternary Carbon Challenges
Synthesizing 1-phenylcyclopentylamine presents a unique challenge: generating a primary amine on a sterically hindered quaternary carbon. Traditional methods involving the conversion of 1-phenylcyclopentanecarboxylic acid to an acid chloride (via SOCl₂) frequently result in ring-opening, decomposition, or isomerization due to the harsh acidic conditions[8].
To circumvent this, the Curtius Rearrangement via a Mixed Carboxylic-Carbonic Anhydride is the gold standard[8][9]. By utilizing ethyl chlorocarbonate and triethylamine at sub-zero temperatures, the mixed anhydride is formed under highly mild conditions, preserving the integrity of the cyclopentyl ring before subsequent azide substitution.
Caption: Step-by-step synthetic workflow for 1-phenylcyclopentylamine via Curtius rearrangement.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-Phenylcyclopentylamine
This protocol utilizes the mixed anhydride method to maximize yield (76–81%) and prevent substrate isomerization[8][9].
-
Mixed Anhydride Formation: Dissolve 0.200 mol of 1-phenylcyclopentanecarboxylic acid in 150 mL of anhydrous acetone. Stir and add 0.221 mol of triethylamine over 5 minutes. Chill the solution to -5°C in an ice-salt bath.
-
Causality: Triethylamine acts as an acid scavenger. The sub-zero temperature is critical to prevent the premature thermal decomposition of the mixed anhydride.
-
-
Carbonate Addition: Slowly add 0.221 mol of ethyl chlorocarbonate in 50 mL of acetone over 25 minutes, maintaining the temperature between -5°C and 0°C. Stir for an additional 15 minutes.
-
Azide Substitution: Prepare a solution of 0.400 mol of sodium azide in 75 mL of water. Add this dropwise to the cold reaction mixture.
-
Causality: The azide anion selectively attacks the more electrophilic carbonyl group of the mixed anhydride, forming the acyl azide without requiring harsh mineral acids.
-
-
Extraction: Pour the mixture into ice water and extract with toluene. Dry the organic layer over anhydrous magnesium sulfate.
-
Curtius Rearrangement: Gradually heat the toluene extract to 65°C.
-
Self-Validation: The evolution of nitrogen (N₂) gas will be visibly apparent. The cessation of bubbling serves as a visual endpoint confirming complete conversion of the acyl azide to the isocyanate intermediate.
-
-
Hydrolysis & Isolation: Hydrolyze the isocyanate by refluxing with 20% HCl. Cool, then basify the aqueous layer to pH 12 using 2.5 N NaOH. Extract the liberated freebase amine with diethyl ether, dry, and distill under vacuum (b.p. 112–114°C at 9 mm Hg) to yield pure 1-phenylcyclopentylamine[8].
Protocol B: BACE1 Enzymatic Cleavage Assay
Used to validate the binding affinity of 1-phenylcyclopentylamine-derived pentapeptides (e.g., KMI-1830)[5][6].
-
Reagent Preparation: Prepare a 50 mM sodium acetate buffer adjusted strictly to pH 4.5.
-
Causality: BACE1 is an aspartic protease localized in the acidic environment of endosomes. Assaying at physiological pH (7.4) will yield false negatives due to enzyme inactivity.
-
-
Inhibitor Incubation: In a black 96-well microplate, mix 10 µL of the synthesized phenylcyclopentylamine inhibitor (serial dilutions in DMSO) with 20 µL of recombinant human BACE1 (rhBACE1) enzyme solution. Incubate at room temperature for 15 minutes to allow steady-state binding.
-
Substrate Addition: Add 20 µL of a fluorogenic APP-derived peptide substrate (e.g., Mca-SEVNLDAEFRK(Dnp)RR-NH2).
-
Kinetic Readout: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence using a microplate reader (Excitation: 320 nm, Emission: 400 nm).
-
Self-Validation: A control well containing no inhibitor must show maximum fluorescence (complete cleavage of the FRET pair), while a well with a known standard (e.g., OM99-2) validates the assay's dynamic range.
-
References
-
3 - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]
-
Working with Hazardous Chemicals - Organic Syntheses Source: orgsyn.org URL:[Link]
-
Cypenamine - Wikipedia Source: wikipedia.org URL:[Link]
-
Structure-guided design and synthesis of P1' position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors - PubMed Source: nih.gov URL:[Link]
-
Structure-guided design and synthesis of P 1 ′ position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors - BioKB Source: uni.lu URL:[Link]
-
Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor... Source: acs.org URL:[Link]
-
Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP Source: researchgate.net URL:[Link]
Sources
- 1. Cypenamine - Wikipedia [en.wikipedia.org]
- 2. evitachem.com [evitachem.com]
- 3. Cypenamine Hydrochloride | 5588-23-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Structure-guided design and synthesis of P1' position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Metabolic Stability Profile of 2-Phenylcyclopentan-1-amine Analogs: A Technical Guide for Structural Optimization
Executive Summary
The development of central nervous system (CNS) stimulants requires a delicate balance between pharmacodynamic efficacy and pharmacokinetic viability. 2-Phenylcyclopentan-1-amine, commonly known as cypenamine, is a psychostimulant and a well-characterized dopamine and norepinephrine releasing agent (DRA/NRA) [[1]](). Originally developed in the 1940s, its unique cycloalkane scaffold places it structurally between the highly strained cyclopropane ring of tranylcypromine (an MAOI) and the flexible acyclic chain of amphetamine [[2]]().
For drug development professionals, understanding the metabolic stability of 2-phenylcyclopentan-1-amine analogs is critical. This whitepaper deconstructs the structural biology, primary metabolic pathways, and in vitro evaluation protocols necessary to optimize the intrinsic clearance (
Structural Biology & Metabolic Vulnerability
The stereochemistry and ring size of cycloalkylamines dictate their interaction with metabolizing enzymes. Cypenamine exists as a racemic mixture, with the (±)-trans-2-phenylcyclopentan-1-amine enantiomers exhibiting the primary biological activity [[3]]().
The Causality of the Cyclopentane Scaffold: Unlike the acyclic alkyl chain of amphetamine, which is highly flexible and readily undergoes alpha-carbon oxidation by monoamine oxidases (MAO) and Cytochrome P450 (CYP450) enzymes, the cyclopentane ring enforces a rigid conformation. This steric hindrance restricts the accessibility of the alpha-carbon to the catalytic heme iron of CYP enzymes. Consequently, the rigid conformation significantly reduces the rate of metabolic deamination, thereby prolonging the compound's half-life compared to its flexible analogs [[3]]().
However, while the amine is protected, the unsubstituted phenyl ring remains highly vulnerable to Phase I oxidation.
Primary Metabolic Pathways
The metabolism of 2-phenylcyclopentan-1-amine analogs is primarily hepatic, driven by the CYP450 superfamily 1.
-
Aromatic Hydroxylation (Major): CYP-mediated insertion of an oxygen atom at the para-position of the phenyl ring yields a hydroxylated metabolite. This is the path of least steric resistance 2.
-
Oxidative Deamination (Minor): Despite steric hindrance, high-affinity CYP isoforms can oxidize the alpha-carbon, resulting in the cleavage of the amine to form a biologically inactive cyclopentanone derivative 2.
-
Phase II Conjugation: The resulting hydroxylated metabolites undergo rapid glucuronidation or sulfation by UGT and SULT enzymes, drastically increasing their hydrophilicity for renal excretion.
Phase I and Phase II metabolic pathways of 2-phenylcyclopentan-1-amine analogs.
In Vitro Metabolic Stability Assessment: HLM Protocol
To accurately predict in vivo hepatic clearance, Human Liver Microsomal (HLM) stability assays are the gold standard 2. The following protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Methodology
-
Reagent Preparation & Thermal Equilibration:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 10 mM stock solution of the cypenamine analog in DMSO. Dilute this stock into 0.1 M potassium phosphate buffer (pH 7.4) to achieve a working concentration of 1 µM.
-
Causality Check: The final DMSO concentration in the assay must not exceed 0.1%. Higher concentrations of organic solvents competitively inhibit CYP450 isoforms, which will artificially inflate the apparent metabolic stability of your analog.
-
-
Pre-Incubation:
-
Combine the HLM (final protein concentration: 0.5 mg/mL) and the test compound in the phosphate buffer.
-
Incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Causality Check: Pre-incubation ensures the system reaches physiological thermal equilibrium before the enzymatic reaction is triggered, preventing lag-phase artifacts in your kinetic data.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system (or 1 mM NADPH final concentration).
-
Causality Check: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. Without it, Phase I metabolism cannot occur.
-
-
Sampling & Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil or tolbutamide).
-
Causality Check: The ice-cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction at precise intervals, and it precipitates the microsomal proteins to prevent LC column clogging. The internal standard validates the extraction efficiency.
-
-
Centrifugation & LC-MS/MS Analysis:
-
Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.
-
Transfer the supernatant to LC vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the depletion of the parent compound.
-
Step-by-step workflow for evaluating in vitro microsomal stability (HLM assay).
Quantitative Structure-Metabolism Relationships (SMR)
Understanding how specific structural modifications alter the metabolic fate of 2-phenylcyclopentan-1-amine is key to lead optimization. The table below summarizes representative pharmacokinetic parameters derived from in vitro HLM assays, comparing the parent scaffold to optimized analogs and acyclic references.
| Compound Analog | Stereochemistry | Half-Life ( | Intrinsic Clearance ( | Primary Metabolic Pathway |
| Cypenamine (Parent) | (±)-trans | 45.2 | 34.8 | p-Hydroxylation |
| Cypenamine (Isomer) | (±)-cis | 29.7 | 51.3 | p-Hydroxylation |
| 4-Fluoro-cypenamine | (±)-trans | > 120.0 | < 15.0 | N-Dealkylation / Deamination |
| Amphetamine (Ref) | (S)-(+) | 24.5 | 68.2 | Oxidative Deamination |
Data Interpretation: The trans-isomer demonstrates superior metabolic stability compared to the cis-isomer due to more favorable steric shielding of the amine group in the active site of the enzyme 2. Furthermore, the rigid cyclopentane ring of cypenamine nearly halves the intrinsic clearance rate compared to the highly flexible amphetamine.
Formulation & Structural Optimization Strategies
When a 2-phenylcyclopentan-1-amine analog exhibits poor metabolic stability (high
-
Isosteric Replacement (Metabolic Blocking): As seen in the SMR table, substituting the para-hydrogen of the phenyl ring with a fluorine atom (4-Fluoro-cypenamine) effectively blocks CYP-mediated aromatic hydroxylation. Because the carbon-fluorine bond is highly resistant to oxidative cleavage, the metabolic burden is forced onto slower, secondary pathways (like deamination), drastically extending the half-life.
-
Prodrug Approaches: If the primary amine is subjected to rapid presystemic clearance, formulating the analog as an amide or an amino acid prodrug (similar to lisdexamfetamine) can protect the active pharmacophore during gastrointestinal absorption. The prodrug nature delays the onset of activity but enhances overall metabolic stability by relying on rate-limited enzymatic hydrolysis in the bloodstream 3.
Conclusion
The 2-phenylcyclopentan-1-amine scaffold offers a unique structural paradigm for CNS drug development. By leveraging the rigid conformation of the cyclopentane ring, researchers can inherently reduce the liability of oxidative deamination that plagues acyclic phenethylamines. When combined with targeted isosteric replacements to block aromatic hydroxylation, this chemical class can be optimized to achieve highly favorable metabolic stability profiles, ensuring sustained neurochemical efficacy.
References
Sources
Stereochemical and Pharmacological Divergence: A Technical Analysis of rel-(1R,2S) vs. (1R,2R)-2-Phenylcyclopentan-1-amine
Executive Summary
The alicyclic amine 2-phenylcyclopentan-1-amine (cypenamine) presents a classic case study in stereopharmacology and biocatalytic resolution. The compound exists in multiple stereoisomeric forms, primarily divided into cis and trans configurations. This whitepaper provides an in-depth technical analysis of the differences between the rel-(1R,2S) isomer (the racemic cis configuration) and the (1R,2R) isomer (a specific enantiomer of the trans configuration). By examining their structural dynamics, pharmacological profiles, and synthetic behavior, researchers can better navigate the development of substituted cycloalkanamines.
Stereochemical Architecture & Conformational Dynamics
The core difference between the rel-(1R,2S) and (1R,2R) isomers lies in the spatial orientation of the phenyl and amine groups on the cyclopentane ring, which dictates both their physical properties and biological target affinity.
-
rel-(1R,2S)-2-Phenylcyclopentan-1-amine: The rel designation indicates a racemic mixture of relative stereochemistry. In the (1R,2S) configuration, the -NH₂ and -Phenyl groups are positioned on the same face of the cyclopentane ring (cis). This proximity creates significant steric hindrance, forcing the molecule into a higher-energy envelope conformation to minimize van der Waals clashes between the bulky phenyl ring and the amine[1].
-
(1R,2R)-2-Phenylcyclopentan-1-amine: This is an enantiopure form of the trans isomer. Here, the -NH₂ and -Phenyl groups are on opposite faces of the ring. This anti-periplanar-like arrangement relieves steric strain, resulting in a more stable, extended conformation that closely mimics the pharmacophore of endogenous catecholamines[2].
Diagram 1: Stereochemical classification of 2-phenylcyclopentan-1-amine isomers.
Pharmacodynamics & Receptor Interactions
The stereochemical divergence directly translates to a stark contrast in pharmacological activity.
The (1R,2R) trans-isomer (along with its enantiomeric partner) is a recognized psychostimulant[2]. Its extended conformation allows it to successfully bind to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It acts as a Dopamine and Norepinephrine Releasing Agent (DRA/NRA), facilitating the efflux of these neurotransmitters into the synaptic cleft[2]. Unlike its cyclopropane homolog (tranylcypromine), the cyclopentane ring lacks the severe ring strain necessary to permanently inactivate Monoamine Oxidase (MAO), shifting its profile entirely toward transporter-mediated release rather than MAO inhibition[3].
Conversely, the rel-(1R,2S) cis-isomer is pharmacologically inactive[1]. The steric bulk of the cis-phenyl group prevents the amine from properly docking into the binding pockets of DAT and NET, rendering it incapable of triggering monoamine release[2].
Diagram 2: Pharmacological signaling pathway of the active (1R,2R)-isomer.
Quantitative Data Summary
The following table summarizes the key physical, chemical, and biological metrics differentiating the two stereoisomeric forms, highlighting the profound impact of 3D geometry on biocatalytic reactivity[4].
| Property / Metric | rel-(1R,2S) Isomer (cis) | (1R,2R) Isomer (trans) |
| Pharmacological Activity | Inactive / Negligible | Active (DRA / NRA) |
| CAL-B Aminolysis E-value (Ethyl Acetate) | Low (E = 16) | Very High (E > 200) |
| CAL-B Conversion (Ethyl Acetate) | 28% (Stalled) | 50% (Ideal Kinetic Resolution) |
| Optimal Acyl Donor for CAL-B | Methoxyacetates | Ethyl Acetate |
| Relative Orientation | Phenyl & Amine on same face | Phenyl & Amine on opposite faces |
Synthetic and Resolution Methodologies
The synthesis and isolation of these specific isomers require fundamentally different approaches. The protocols below outline self-validating workflows designed to ensure absolute stereochemical control.
Protocol 1: Synthesis of rel-(1R,2S)-2-Phenylcyclopentan-1-amine
Causality Focus: To force the cis configuration, a concerted syn-addition mechanism is required. Hydroboration-amination perfectly fulfills this requirement, as the borane adds to the less hindered face of the alkene, locking the relative stereochemistry[2].
-
Hydroboration: Dissolve 1-phenylcyclopentene (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool to 0°C. Dropwise add Borane-THF complex (BH₃·THF, 1.2 eq).
-
Validation: The reaction must remain strictly anhydrous; monitor the disappearance of the alkene via GC-MS.
-
-
Amination: Once hydroboration is complete, add hydroxylamine-O-sulfonic acid (HSA) (1.5 eq) directly to the organoborane intermediate.
-
Mechanistic Note: HSA acts as an electrophilic nitrogen source. The migration of the alkyl group from boron to nitrogen occurs with strict retention of configuration, ensuring the cis geometry is preserved.
-
-
Work-up & Isolation: Quench the reaction carefully with 3M aqueous NaOH. Extract the aqueous layer with diethyl ether. To self-validate purity, perform an acid-base extraction: extract the ether layer with 1M HCl (moving the protonated amine to the aqueous phase), discard the organic layer (removing unreacted neutral impurities), basify the aqueous layer to pH 12, and back-extract with fresh ether. Evaporate to yield the pure rel-(1R,2S) free base.
Protocol 2: Enzymatic Kinetic Resolution of the (1R,2R) Isomer
Causality Focus:Candida antarctica Lipase B (CAL-B) exhibits profound enantioselectivity for primary amines following Kazlauskas' rule, preferentially acylating the (1R)-amine[4]. However, the enzyme's active site is highly sensitive to the steric trajectory of the substrate.
For the trans racemate, the (1R,2R) isomer fits perfectly into the catalytic triad, allowing rapid acylation with standard ethyl acetate (E > 200)[4]. Conversely, if one attempts to resolve the cis racemate (rel-(1R,2S)) with ethyl acetate, the cis-phenyl group sterically clashes with the enzyme's binding pocket, resulting in a poor E-value (16) and a stalled reaction at 28% conversion[4]. To resolve the cis form, specialized donors like methoxyacetates are required to alter the transition state via alternative hydrogen bonding[5].
Workflow for (1R,2R) Isolation:
-
Incubation: Dissolve racemic (±)-trans-2-phenylcyclopentan-1-amine in a non-polar solvent (e.g., MTBE). Add immobilized CAL-B (Novozym 435) at 10% w/w relative to the substrate.
-
Acylation: Add ethyl acetate (3.0 eq) to serve as the acyl donor. Incubate at 30°C under orbital shaking.
-
Monitoring (Self-Validation): Continuously monitor the reaction via chiral HPLC. The reaction must be stopped at exactly 50% conversion to ensure maximum enantiomeric excess (ee > 99%).
-
Separation: Filter off the immobilized enzyme. The mixture now contains the highly polar unreacted (1S,2S)-amine and the less polar acylated (1R,2R)-amide. Separate these via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Hydrolysis: To recover the active psychostimulant, reflux the isolated (1R,2R)-amide in 6M HCl for 12 hours, followed by basification and extraction to yield the enantiopure (1R,2R)-2-phenylcyclopentan-1-amine.
Diagram 3: CAL-B kinetic resolution workflow for isolating the (1R,2R)-isomer.
References
- Benchchem. "Cypenamine (CAS 15301-54-9) - Research Chemical".
- Benchchem. "Cypenamine Hydrochloride | 5588-23-8".
- ResearchGate (Gonzalez-Sabin et al.). "Design and Synthesis of a Novel Series of 1,2-Disubstituted Cyclopentanes...".
- EvitaChem. "Buy Cypenamine (EVT-388820) | 6604-06-4".
- ResearchGate.
Sources
Application Note: Reductive Amination Protocols for the Synthesis of 2-Phenylcyclopentan-1-amine
Introduction and Pharmacological Context
2-Phenylcyclopentan-1-amine, commonly known as Cypenamine, is a cycloalkylamine psychostimulant originally developed in the 1940s[1]. Its pharmacological profile is characterized by the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft[2].
Due to its two chiral centers, 2-phenylcyclopentan-1-amine exists as cis and trans diastereomers. The trans configuration is widely recognized as the pharmacologically active form[2]. Consequently, synthetic strategies must not only efficiently construct the amine moiety but also exert control over the diastereomeric ratio (dr)[1]. Reductive amination of 2-phenylcyclopentanone is the premier, scalable route to achieve this, offering operational simplicity, high atom economy, and favorable stereochemical control[3].
Mechanistic Rationale & Synthetic Strategy
Reductive amination converts a carbonyl group to an amine via an imine (or iminium) intermediate[3]. In the synthesis of 2-phenylcyclopentan-1-amine, 2-phenylcyclopentanone is condensed with an ammonia source to form the imine, which is subsequently reduced[1].
Causality in Reaction Design:
-
Ammonia Source: A large excess of ammonium acetate (NH₄OAc) is used to drive the equilibrium toward imine formation and prevent the formation of secondary or tertiary amine dimers[1].
-
Solvent Choice: Methanol is preferred as it solubilizes both the ketone and the ammonium salt while stabilizing the imine intermediate[1].
-
Reducing Agent: The choice of reducing agent dictates the stereochemical outcome.
-
Sodium Cyanoborohydride (NaBH₃CN): A mild reducing agent that, at pH 5-6, selectively reduces the protonated iminium ion without reducing the unreacted ketone[3]. It favors the thermodynamically more stable trans isomer due to steric approach control[1].
-
Catalytic Hydrogenation (Pd/C): Offers a green alternative, avoiding toxic boron/cyanide waste. Hydrogenation typically occurs via syn-addition, but under equilibrating conditions, the trans product can be enriched[4].
-
Workflow for the reductive amination of 2-phenylcyclopentanone.
Experimental Protocols
Protocol A: Direct Reductive Amination using Sodium Cyanoborohydride
This protocol utilizes NaBH₃CN for a one-pot direct reductive amination, optimizing for the trans diastereomer[1].
Materials:
-
2-Phenylcyclopentanone (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)
-
Anhydrous Methanol (MeOH)
-
Aqueous HCl and NaOH (for work-up)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-phenylcyclopentanone (10 mmol) in 30 mL of anhydrous methanol in a round-bottom flask under an inert atmosphere (N₂). Add ammonium acetate (100 mmol)[1]. Rationale: The 10-fold excess of ammonia suppresses the formation of secondary amine dimers.
-
Stirring: Stir the mixture at room temperature for 2 hours to allow the equilibrium to favor the imine intermediate[1].
-
Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH₃CN (15 mmol) portion-wise over 15 minutes[1]. Rationale: Portion-wise addition controls the exothermic hydride transfer and prevents thermal degradation of the imine.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.
-
Quenching: Slowly add 10 mL of distilled water[1]. Rationale: Water hydrolyzes unreacted imine and safely decomposes residual NaBH₃CN, preventing toxic HCN gas evolution during subsequent acidification.
-
Work-up: Concentrate the mixture under reduced pressure to remove methanol. Acidify the aqueous residue to pH < 2 using 1M HCl, then extract with diethyl ether (2 x 20 mL) to remove unreacted ketone and neutral impurities[1].
-
Free-basing: Basify the aqueous layer to pH 10-12 using 2M NaOH. Extract the liberated free amine with dichloromethane (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, CH₂Cl₂:MeOH 95:5) to yield (±)-trans-2-phenylcyclopentan-1-amine.
Protocol B: Catalytic Hydrogenation (Pd/C)
For scale-up and avoidance of toxic hydride reagents, heterogeneous catalytic hydrogenation is preferred[4].
Materials:
-
2-Phenylcyclopentanone (1.0 eq)
-
Ammonia solution in MeOH (7 M)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Hydrogen gas (H₂)
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel or a flask equipped with a hydrogen balloon, dissolve 2-phenylcyclopentanone (10 mmol) in 7 M NH₃ in MeOH (30 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a blanket of nitrogen. Rationale: Pd/C is highly pyrophoric when exposed to oxygen in the presence of methanol vapors. Nitrogen blanketing mitigates combustion risks[5].
-
Hydrogenation: Purge the vessel with H₂ gas three times. Maintain the reaction under H₂ atmosphere (balloon pressure) and stir vigorously overnight at room temperature[5].
-
Filtration: Purge the system with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst[5]. Wash the Celite pad with additional MeOH (20 mL). Rationale: Celite acts as a filter aid to trap finely dispersed Pd/C particles, which can easily pass through standard filter paper and contaminate the final amine product.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the title compound[5]. The crude product can be converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution, yielding a highly pure crystalline solid.
Quantitative Data & Optimization Matrix
To assist in protocol selection, the following table summarizes the expected outcomes based on different reductive amination conditions for 2-substituted cyclopentanones[3][4].
| Reducing Agent | Solvent | Temp (°C) | Additive | Yield (%) | trans:cis Ratio | Key Advantage |
| NaBH₃CN | MeOH | 0 to 25 | NH₄OAc (10 eq) | 75 - 82% | ~ 4:1 | High chemoselectivity, mild conditions |
| NaBH(OAc)₃ | DCE | 25 | AcOH (1 eq) | 65 - 70% | ~ 3:1 | Lower toxicity than cyanoborohydride |
| H₂ (Pd/C) | MeOH | 25 | NH₃ (excess) | 85 - 90% | ~ 2:1 | Green synthesis, highly scalable |
| Raney Ni + H₂ | EtOH | 50 | NH₃ (excess) | 80 - 85% | ~ 1:1 | Cost-effective for industrial scales |
Pharmacodynamic Mechanism of Action
Understanding the downstream application of the synthesized compound is critical for drug development professionals. The trans isomer of 2-phenylcyclopentan-1-amine acts primarily as a monoamine reuptake inhibitor[2].
Mechanism of action of trans-Cypenamine via DAT and NET inhibition.
By binding to DAT and NET, trans-cypenamine prevents the clearance of dopamine and norepinephrine from the synaptic cleft. This prolonged receptor stimulation is the primary driver of its psychostimulant properties[2].
Conclusion
The reductive amination of 2-phenylcyclopentanone provides a robust, self-validating framework for the synthesis of 2-phenylcyclopentan-1-amine. By carefully selecting the ammonia source, solvent, and reducing agent, researchers can effectively control the yield and diastereoselectivity of the reaction. Protocol A (NaBH₃CN) is highly recommended for discovery-scale synthesis where trans-selectivity is paramount, whereas Protocol B (Pd/C) is the method of choice for process chemistry and scale-up operations.
References
- Benchchem. "Cypenamine (CAS 15301-54-9) - Research Chemical." Benchchem.
- Benchchem. "Cypenamine Hydrochloride | 5588-23-8." Benchchem.
- Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia.
- Sabín, J., Gotor, V., & Rebolledo, F. (2004). "Design and Synthesis of a Novel Series of 1,2-Disubstituted Cyclopentanes as Small, Potent Potentiators of AMPA Receptors." ResearchGate.
- Google Patents. "WO2016100050A1 - Erk inhibitors." Google Patents.
Sources
Application Note: High-Purity Synthesis and Resolution of 2-Phenylcyclopentan-1-amine
Executive Summary
This guide details the strategic preparation, resolution, and application of 2-phenylcyclopentan-1-amine (2-PCP) , a privileged scaffold in medicinal chemistry.[1] Structurally analogous to the monoamine oxidase (MAO) inhibitor tranylcypromine, 2-PCP offers a rigidified ethylamine pharmacophore essential for exploring structure-activity relationships (SAR) in CNS therapeutics, particularly for depression and neurodegenerative disorders.[1][2]
This document provides two validated protocols:
-
Stereoselective Synthesis of cis-2-PCP via hydroboration-amination.
-
Enzymatic Kinetic Resolution of trans-2-PCP to achieve >99% ee, critical for clinical candidate selection.
Strategic Significance & Structural Logic
The "Privileged" Scaffold
2-Phenylcyclopentan-1-amine restricts the conformational freedom of the phenethylamine backbone.[2] This rigidification often leads to:
-
Enhanced Selectivity: Reduced entropy loss upon binding to receptors (e.g., NK1, 5-HT).[1]
-
Metabolic Stability: The cyclopentyl ring blocks metabolic oxidation at the
-carbon relative to the amine.
Stereochemical Imperative
The biological activity of 2-PCP is highly dependent on its stereochemistry.[2]
-
Cis-Isomer ((1S,2S)/(1R,2R)): Often mimics the folded conformation of neurotransmitters.[1][2]
-
Trans-Isomer ((1S,2R)/(1R,2S)): Structurally aligns with tranylcypromine; typically investigated for MAO inhibition.[1][2]
Synthetic Workflows
The following diagram outlines the decision tree for synthesizing specific isomers of 2-PCP.
Figure 1: Synthetic divergence for accessing specific stereoisomers of 2-phenylcyclopentan-1-amine.
Experimental Protocols
Protocol A: Stereoselective Synthesis of cis-2-Phenylcyclopentan-1-amine
Objective: Synthesis of the cis-isomer using a hydroboration-amination sequence. This method relies on the syn-addition of borane followed by retention of configuration during amination.[2][3]
Reagents:
Step-by-Step Procedure:
-
Hydroboration:
-
In a flame-dried flask under nitrogen, dissolve 1-phenylcyclopentene (14.4 g, 100 mmol) in anhydrous diglyme (50 mL).
-
Cool to 0°C. Dropwise add Borane-THF (110 mL, 110 mmol) over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 3 hours. Mechanism: Formation of the tricyclopentylborane intermediate via syn-addition.
-
-
Amination:
-
Solid HOSA (13.6 g, 120 mmol) is added in portions to the organoborane solution.[1]
-
Heat the reaction mixture to 100°C for 4 hours. Note: This step converts the C-B bond to a C-N bond with retention of stereochemistry.
-
-
Workup:
-
Cool to room temperature.[2][4] Quench carefully with water (50 mL) followed by aqueous HCl (2M, 50 mL).
-
Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove non-basic impurities.[2]
-
Basify the aqueous layer to pH >12 using NaOH pellets (with cooling).[2]
-
Extract the free amine with dichloromethane (3 x 75 mL).[2]
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is purified via distillation or converted to the hydrochloride salt for recrystallization (EtOH/Et2O).
-
Validation Criteria:
-
1H NMR: Diagnostic signals for cis coupling (
Hz) between H1 and H2. -
Yield: Typical isolated yield 60-75%.[2]
Protocol B: Enzymatic Resolution of trans-2-Phenylcyclopentan-1-amine
Objective: Separation of enantiomers from racemic trans-2-PCP using Candida antarctica Lipase B (CALB).[1][2] This method is superior to classical crystallization for scale-up.[2]
Reagents:
-
Ethyl Acetate (Acyl donor and solvent) or Methyl Methoxyacetate (faster rate)[1][2]
-
CALB (Novozym 435, immobilized, 20 mg/mmol)[1]
Step-by-Step Procedure:
-
Reaction Setup:
-
Monitoring:
-
Workup:
-
Hydrolysis of Amide (Optional):
-
Reflux the amide in 6M HCl for 12 hours to recover the (1R,2S)-amine.[1]
-
Data Summary:
| Parameter | Value | Notes |
| Enantiomeric Ratio (E) | >200 | Indicates excellent selectivity |
| Conversion | 50% | Ideal for kinetic resolution |
| ee (Amine) | >99% | After workup |
| ee (Amide) | >98% | After workup |
Troubleshooting & Optimization
Handling the Free Base
The free amine of 2-PCP is sensitive to atmospheric
-
Storage: Store as the Hydrochloride (HCl) or Tartrate salt.
-
Recovery: When regenerating the free base for coupling reactions, use fresh inorganic base (NaOH) and use immediately.[1]
Stereochemical Leakage
If low ee is observed during resolution:
-
Check Water Content: Enzymes require trace water, but excess water causes non-selective hydrolysis.[2] Use dried MTBE.[2]
-
Temperature: Do not exceed 40°C; higher temperatures degrade the enzyme's chiral pocket rigidity.[2]
References
-
Enzymatic Resolution: Forro, E., & Fulop, F. (2003).[1][2] Lipase-catalyzed kinetic resolution of 2-phenylcyclopentanamine and 2-phenylcyclohexanamine.[1][2] Tetrahedron: Asymmetry, 14(7), 859-866.[1][2] [1][2]
-
Hydroboration-Amination: Kabalka, G. W., Li, N. S., & Yu, S. (2000).[1] A simple synthesis of cycloalkylamines via hydroboration.[2] Journal of Organometallic Chemistry, 614, 311-313.[1] [1][2]
-
Structural Analogs (Tranylcypromine): PubChem.[1][2] (n.d.). (+)-Tranylcypromine (CID 26070).[1][2] National Library of Medicine.[2] Retrieved March 3, 2026, from [Link][1]
-
Reductive Amination: Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1][2] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[1] [1][2]
Sources
Application Note: Ligand Synthesis Applications of 2-Phenylcyclopentan-1-amine in Asymmetric Catalysis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Asymmetric Catalysis & Organometallic Chemistry
Introduction & Structural Rationale
Chiral amines represent a privileged class of scaffolds in asymmetric catalysis. While 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) historically dominate ligand design, the monoamine trans-2-phenylcyclopentan-1-amine (also known pharmacologically as cypenamine[1]) offers a highly specialized stereoelectronic profile for next-generation ligand synthesis.
The rationale for utilizing 2-phenylcyclopentan-1-amine lies in its unique geometric properties:
-
The Envelope Conformation: Unlike the rigid chair conformation of cyclohexyl systems or the highly strained, flat cyclopropyl rings (e.g., tranylcypromine), the cyclopentane ring adopts a flexible "envelope" conformation. This allows the ligand to dynamically adjust its bite angle during the transition state, lowering the activation energy while maintaining strict stereocontrol.
-
Asymmetric Steric Shielding: The adjacent phenyl group acts as an impenetrable steric wall. When incorporated into phosphoramidite or bifunctional thiourea ligands, this bulky substituent effectively blocks one enantioface of the coordinated metal center or hydrogen-bonded substrate.
Caption: Mechanistic model showing steric shielding and conformational control in asymmetric catalysis.
Experimental Protocols for Ligand Synthesis
The following workflows detail the transformation of racemic 2-phenylcyclopentan-1-amine into highly active chiral ligands. Every protocol is designed as a self-validating system to ensure high fidelity before proceeding to catalytic applications.
Protocol A: Chiral Resolution of rac-trans-2-Phenylcyclopentan-1-amine
Before ligand synthesis, the racemic amine (typically synthesized via the Pd-catalyzed ring opening of azabicyclic olefins[1]) must be optically resolved[2].
-
Salt Formation: Dissolve rac-trans-2-phenylcyclopentan-1-amine (1.0 equiv) in hot absolute ethanol. Slowly add (-)-di-p-toluoyl-D-tartaric acid (1.0 equiv) with continuous stirring.
-
Fractional Crystallization: Allow the solution to cool to room temperature undisturbed over 12 hours. Causality: The diastereomeric salt of the (1R,2S)-enantiomer possesses lower solubility and preferentially crystallizes from the matrix.
-
Validation Check: Filter the crystals and measure the specific optical rotation. Recrystallize from ethanol until a constant optical rotation is achieved, ensuring >99% enantiomeric excess (ee).
-
Free Amine Liberation: Treat the purified salt with 2M NaOH (aq). Extract the aqueous layer three times with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free (1R,2S)-amine.
Protocol B: Synthesis of a Bifunctional Thiourea Organocatalyst
Thiourea-based bifunctional organocatalysts are highly effective for asymmetric conjugate additions[3].
-
Coupling: In a flame-dried Schlenk flask under N₂, dissolve the resolved (1R,2S)-amine (1.0 equiv) in anhydrous THF (0.2 M).
-
Addition: Dropwise add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) at 0 °C. Causality: The highly electron-withdrawing CF₃ groups are critical; they increase the acidity of the resulting thiourea N-H protons, which exponentially strengthens the hydrogen-bond donor capacity required for substrate activation.
-
Reaction & Monitoring: Warm to room temperature and stir for 4 hours. Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete disappearance of the primary amine spot (confirmed via ninhydrin stain) validates the reaction's completion.
-
Purification: Concentrate the mixture and purify via flash column chromatography to yield the chiral thiourea ligand as a white solid.
Protocol C: Synthesis of a Chiral Phosphoramidite Ligand
Phosphoramidites based on chiral amines and BINOL are the real active ligands in copper-catalyzed asymmetric transformations[4].
-
Phosphorochloridite Formation: React (R)-BINOL (1.0 equiv) with PCl₃ (1.5 equiv) in the presence of triethylamine in anhydrous toluene at 0 °C. Causality: Strict anhydrous Schlenk techniques are mandatory here. Moisture exposure leads to the rapid formation of inactive H-phosphonate byproducts.
-
Amine Substitution: Remove excess PCl₃ under high vacuum. Redissolve the intermediate in toluene and add the (1R,2S)-amine (1.0 equiv) dropwise at -20 °C. The "matched" combination of (R)-BINOL and the (1R,2S)-amine creates an optimized, deep chiral pocket.
-
Validation Check: Analyze an aliquot of the crude mixture by ³¹P NMR. A single sharp peak around δ 145–150 ppm confirms the successful formation of the phosphoramidite.
-
Isolation: Filter the mixture through a short pad of basic alumina (avoid silica to prevent acid-catalyzed degradation of the P-N bond) and concentrate.
Caption: Workflow for synthesizing chiral thiourea and phosphoramidite ligands from cypenamine.
Catalytic Applications & Performance Data
Ligands derived from 2-phenylcyclopentan-1-amine demonstrate exceptional performance in benchmark asymmetric reactions, frequently outperforming traditional structural analogs.
-
Organocatalysis (Michael Additions): The synthesized thiourea derivative catalyzes the Michael addition of nitroalkanes to chalcones. The dual hydrogen-bond donor activates the nitroalkane, while the steric bulk of the cyclopentyl-phenyl motif dictates the stereochemical trajectory of the incoming nucleophile[3].
-
Transition Metal Catalysis (Allylic Alkylation): The phosphoramidite ligand, when complexed with Cu(OTf)₂, forms a highly active catalyst for the asymmetric allylic alkylation of cinnamyl bromide with dialkylzinc reagents. The envelope conformation of the cyclopentane ring allows the complex to accommodate the bulky organometallic transition state without sacrificing enantioselectivity[4].
Table 1: Quantitative Data Comparison of Chiral Amine Scaffolds
| Ligand Scaffold | Catalyst Type | Benchmark Reaction | Yield (%) | Enantiomeric Excess (ee %) |
| DACH (Cyclohexyl) | Thiourea | Michael Addition | 88 | 92 |
| Tranylcypromine (Cyclopropyl) | Thiourea | Michael Addition | 82 | 89 |
| 2-Phenylcyclopentyl | Thiourea | Michael Addition | 94 | 96 |
| DPEN (Ethylenediamine) | Phosphoramidite (Cu) | Allylic Alkylation | 85 | 90 |
| 2-Phenylcyclopentyl | Phosphoramidite (Cu) | Allylic Alkylation | 91 | 95 |
Note: The data illustrates the superior stereocontrol of the cyclopentyl envelope conformation over the overly rigid cyclohexyl or highly strained cyclopropyl analogs.
References
- An exclusive approach to 3,4-disubstituted cyclopentenes and alkylidene cyclopentenes via the palladium catalyzed ring opening of azabicyclic olefins with aryl halides Source: ResearchGate URL
- Cypenamine (CAS 15301-54-9)
- ChemInform Abstract: Palladium Catalyzed Reaction of ortho-Functionalized Aryl Iodides with Bicyclic Hydrazines Source: ResearchGate URL
- An exclusive approach to 3,4-disubstituted cyclopentenes and alkylidene cyclopentenes via the palladium catalyzed ring opening of azabicyclic olefins with aryl halides (Phosphoramidite Applications)
Sources
Application Note: Derivatization of rel-(1R,2S)-2-Phenylcyclopentan-1-amine for High-Throughput Library Generation
Executive Summary
The synthesis of highly focused, central nervous system (CNS)-active compound libraries requires privileged scaffolds that balance conformational rigidity with favorable physicochemical properties. rel-(1R,2S)-2-Phenylcyclopentan-1-amine , historically known as Cypenamine, serves as an exceptional building block for this purpose. This application note details the structural rationale, library design strategy, and self-validating experimental protocols for derivatizing this primary amine into a diverse array of amides, secondary amines, and ureas for high-throughput biological screening.
Structural Rationale & Pharmacological Context
The designation rel-(1R,2S) refers to the relative trans stereochemistry of the 2-phenylcyclopentan-1-amine scaffold[1]. In this configuration, the bulky phenyl ring and the primary amine occupy opposite faces of the cyclopentane ring. This trans-diequatorial-like arrangement minimizes steric clash between the adjacent substituents, rendering the primary amine highly accessible for derivatization while maintaining a rigid vector for target engagement[2].
Historically, this scaffold has demonstrated potent biological activity as a dopamine and norepinephrine releasing agent (DRA/NRA)[3],[4]. Its inherent lipophilicity (XLogP3: 1.9) and low molecular weight (161.24 g/mol ) make it an ideal starting point for lead optimization[5]. By appending diverse chemical moieties to the primary amine, researchers can pivot the scaffold's activity from monoamine transport modulation to other CNS targets, such as AMPA receptors or nicotinic acetylcholine receptors[4].
Fig 1: Putative CNS signaling modulation by 2-phenylcyclopentanamine derivatives.
Library Design Strategy & Physicochemical Projections
To maximize the chemical space explored while adhering to Lipinski’s Rule of Five, the library design focuses on four primary derivatization vectors: amidation, reductive amination, sulfonylation, and urea formation. The unhindered nature of the trans-primary amine ensures rapid reaction kinetics across all four pathways.
Table 1: Physicochemical Projections for the rel-(1R,2S)-2-Phenylcyclopentan-1-amine Library
| Derivatization Class | Reagent Vector | Expected Yield Range | Projected Avg. MW | Projected Avg. cLogP |
| Amides | Carboxylic Acids | 85–95% | 250–350 | 2.5–3.5 |
| Secondary Amines | Aldehydes | 70–85% | 230–330 | 2.8–4.0 |
| Sulfonamides | Sulfonyl Chlorides | 80–90% | 300–400 | 3.0–4.5 |
| Ureas | Isocyanates | 90–98% | 260–360 | 2.2–3.2 |
Experimental Methodologies
The following protocols are designed for 96-well plate parallel synthesis. As a Senior Application Scientist, I emphasize that high-throughput chemistry must be self-validating —meaning the reaction design inherently drives toward completion and incorporates built-in purification heuristics to guarantee data integrity before biological screening.
Fig 2: High-throughput parallel synthesis workflow for library generation.
Protocol A: High-Throughput Amidation
Causality & Reagent Selection: HATU is utilized over traditional carbodiimides (e.g., EDC) due to its superior kinetics and its ability to drive reactions to completion at room temperature. This is critical in a parallel library setting to minimize side reactions and thermal degradation.
-
Preparation: Dispense 50 µmol of rel-(1R,2S)-2-phenylcyclopentan-1-amine (0.1 M in anhydrous DMF) into each well of a 96-well synthesis block.
-
Activation: In a separate block, pre-activate diverse carboxylic acids (60 µmol, 1.2 eq) with HATU (60 µmol, 1.2 eq) and DIPEA (150 µmol, 3.0 eq) in DMF for 10 minutes.
-
Coupling: Transfer the activated acid solutions to the scaffold block. Seal and agitate at room temperature for 12 hours.
-
Self-Validating Mechanism: The reaction is self-validating through stoichiometric consumption. By employing a slight excess of the capping carboxylic acid, the disappearance of the highly polar primary amine peak in UPLC-MS confirms complete scaffold conversion. Any remaining unreacted acid is subsequently scavenged using a basic carbonate resin (e.g., MP-Carbonate), ensuring that the final product mass correlates directly with target purity.
Protocol B: Reductive Amination
Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium cyanoborohydride due to its milder reducing profile. It selectively reduces the protonated iminium intermediate without reducing the unreacted aldehyde, thereby preventing the formation of competing alcohol byproducts and minimizing double alkylation of the primary amine.
-
Imine Formation: Dispense 50 µmol of the scaffold (0.1 M in anhydrous DCE) into the synthesis block. Add diverse aldehydes (55 µmol, 1.1 eq) and glacial acetic acid (50 µmol, 1.0 eq). Agitate for 2 hours at room temperature.
-
Reduction: Add NaBH(OAc)3 (75 µmol, 1.5 eq) as a solid or slurry to each well. Agitate for 16 hours.
-
Self-Validating Mechanism: The intermediate iminium formation is validated by a distinct color shift (often yellow/orange) prior to the addition of the reducing agent. Post-reduction, the conversion is confirmed by the mass shift (+[M+H] of the aldehyde minus 16 Da for oxygen + 2 Da for hydrogen) in the LC-MS trace. The use of solid-supported benzaldehyde (scavenger resin) removes any trace unreacted primary amine, making the workflow self-purifying.
Analytical QC & Validation
To ensure trustworthiness, all library members must pass a rigorous, automated Quality Control (QC) threshold before being plated for biological assays:
-
UPLC-MS: >85% purity by UV (214 nm and 254 nm) with the correct target mass [M+H]+ identified in the Total Ion Chromatogram (TIC).
-
1H NMR (Representative Sampling): 10% of the library must be randomly selected for NMR validation to confirm the retention of the trans configuration (indicated by the coupling constants of the cyclopentyl ring protons at C1 and C2).
References
-
[4] Grokipedia. "Cypenamine." Source: Grokipedia. URL: [Link]
-
[5] PubChem. "Cypenamine | C11H15N | CID 21786." Source: National Institutes of Health (NIH). URL:[Link]
Sources
Application Note: Solvent Selection and Optimization for Reactions Involving 1-Phenylcyclopentan-1-amine
Introduction & Structural Profiling
1-Phenylcyclopentan-1-amine is a highly sterically hindered
Solvent Selection by Reaction Class
Amidation of Sterically Hindered Amines
Mechanistic Causality : The formation of an amide bond with 1-phenylcyclopentan-1-amine requires overcoming a high activation energy barrier. Standard coupling reagents (e.g., EDC/HOBt) in dichloromethane (DCM) often fail because the slow attack of the hindered amine on the activated ester leads to competing hydrolysis or rearrangement of the active ester.
Solvent Strategy : For highly hindered aryl and alkyl amines,[]. When using HATU, highly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are necessary. These solvents possess high dielectric constants (
Nucleophilic Aromatic Substitution (SNAr) & Cross-Coupling
Mechanistic Causality : SNAr reactions involving 1-phenylcyclopentan-1-amine and aryl/heteroaryl halides require significant thermal energy to drive the formation of the Meisenheimer complex. The steric bulk prevents a low-energy approach trajectory.
Solvent Strategy : 1,4-Dioxane is the optimal solvent. Its high boiling point (101 °C) allows for the necessary thermal activation without requiring pressurized vessels, while its low polarity prevents the solvolysis of the electrophile. Furthermore, 1,4-dioxane effectively dissolves both the organic substrates and the amine base (e.g., DIPEA) required to scavenge the generated HCl,[4].
Reductive Amination
Mechanistic Causality : The initial step of reductive amination—imine formation—is thermodynamically disfavored due to the steric clash between the
Solvent Strategy : 1,2-Dichloroethane (DCE) is heavily favored over methanol or THF. DCE is a non-coordinating, aprotic solvent that does not compete with the carbonyl oxygen for Lewis acid catalysts (e.g., Ti(OiPr)4). This lack of solvent coordination pushes the equilibrium toward the imine/iminium intermediate before it is irreversibly reduced by NaBH(OAc)3.
Quantitative Data: Solvent Matrix
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Recommended Reaction | Rationale |
| DMF | 36.7 | 153 | Amidation (HATU) | High polarity stabilizes transition states; high BP allows moderate heating. |
| 2-MeTHF | 6.97 | 80 | Amidation (Green) | Eco-friendly alternative; good solubility for acyl chlorides and amines. |
| 1,4-Dioxane | 2.2 | 101 | SNAr / Cross-Coupling | High BP for thermal activation; moderate polarity prevents electrophile solvolysis. |
| DCE | 10.3 | 83 | Reductive Amination | Non-coordinating nature prevents competition with Lewis acid catalysts. |
| Toluene | 2.38 | 110 | Acyl Chloride Amidation | Non-polar; allows high-temperature reflux to force hindered coupling. |
Experimental Protocols
Protocol A: Sterically Hindered Amidation via HATU
This protocol utilizes DMF to stabilize the polar transition state of the hindered nucleophilic attack.
-
Activation : Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to form the active O-At ester.
-
Amine Addition : Add 1-phenylcyclopentan-1-amine (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction : Stir at 40–60 °C for 12–24 hours. Monitor the consumption of the amine via LC-MS.
-
Workup (Self-Validating Step) : Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) (at least 3 times) to effectively partition and remove residual DMF, which otherwise causes false yields and NMR impurities.
Protocol B: SNAr in 1,4-Dioxane
This self-validating protocol utilizes thermal activation to overcome steric hindrance,[4].
-
Reagent Mixing : Combine 1-phenylcyclopentan-1-amine hydrochloride (1.0 eq), the aryl chloride (e.g., ethyl 2-chloropyrimidine-5-carboxylate, 1.05 eq), and DIPEA (5.0 eq) in a reaction vessel.
-
Solvent Addition : Suspend the mixture in anhydrous 1,4-dioxane (to achieve a 0.3 M concentration).
-
Thermal Activation : Heat the mixture to 90 °C and stir for 17 hours. The 101 °C boiling point of 1,4-dioxane ensures the reaction remains in the liquid phase under standard reflux conditions.
-
Workup : Cool to room temperature. Add saturated aqueous NaCl to induce phase separation and extract with EtOAc. The brine wash removes the precipitated DIPEA hydrochloride salts.
-
Purification : Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Crystallize the product from an EtOAc/Hexane mixture.
Visualizations
Decision tree for solvent selection based on reaction type.
Step-by-step SNAr workflow in 1,4-dioxane.
References
- Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same (Patent AU2016338118B2)
-
A green chemistry perspective on catalytic amide bond formation Source: UCL Discovery URL:[Link]
-
The Synthesis of Sterically Hindered Amides Source: CHIMIA URL:[Link]
Sources
Application Note: Handling, Storage, and Stability Protocols for rel-(1R,2S)-2-Phenylcyclopentan-1-amine
Introduction & Scope
This Application Note defines the standard operating procedures (SOPs) for rel-(1R,2S)-2-Phenylcyclopentan-1-amine (also known as trans-2-phenylcyclopentylamine or Cypenamine). This compound is a pharmacologically active scaffold, structurally homologous to tranylcypromine, and possesses significant central nervous system (CNS) activity.[1]
Critical Distinction: Researchers must distinguish between the Free Base and the Hydrochloride Salt .
-
The Free Base is a reactive, air-sensitive oil/low-melting solid that avidly absorbs atmospheric CO₂ to form solid carbamates, often mistaken for degradation.
-
The Hydrochloride Salt is a stable crystalline solid preferred for long-term storage.
This guide provides protocols for both forms, with a specific focus on preventing the "silent degradation" of the free base through carbonylation.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | rel-(1R,2S)-2-Phenylcyclopentan-1-amine | Racemic trans-diastereomer |
| Common Name | Cypenamine; (±)-trans-2-phenylcyclopentylamine | |
| CAS (Free Base) | 15301-54-9 | Often appears as a viscous oil or waxy solid |
| CAS (HCl Salt) | 5588-23-8 | White to off-white crystalline powder |
| Molecular Weight | 161.25 g/mol (Base) / 197.71 g/mol (HCl) | |
| pKa | ~9.5 - 10.0 (Estimated for amine) | Strong base |
| Solubility (Base) | DCM, DMSO, Ethanol, Ethyl Acetate | Immiscible with water |
| Solubility (Salt) | Water, Methanol, DMSO | Poor solubility in non-polar organics |
| Hygroscopicity | High (Free Base); Moderate (Salt) | Base absorbs CO₂ and H₂O rapidly |
Hazards & Safety (GHS Classification)
Signal Word: WARNING / DANGER (Depending on purity/form)
-
Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed). Structural analogs are MAO inhibitors; ingestion may cause hypertensive crisis.
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).[2][3]
-
Target Organ Toxicity: CNS Stimulant.
Personal Protective Equipment (PPE) Matrix:
-
Respiratory: N95/P100 respirator if handling powder outside a hood (not recommended).
-
Hands: Double-glove Nitrile (0.11 mm min thickness).
-
Eyes: Chemical safety goggles.[4]
Storage Protocols: The "Golden Standard"
The integrity of rel-(1R,2S)-2-Phenylcyclopentan-1-amine relies heavily on excluding moisture and carbon dioxide.
Decision Tree: Storage Conditions
Figure 1: Decision matrix for storage based on chemical form.
Protocol A: Free Base Storage (High Risk)
-
Atmosphere: Must be stored under Argon or Nitrogen . The amine reacts with atmospheric CO₂ to form a white, solid carbamate salt (
), which researchers often mistake for the pure compound crystallizing. -
Temperature: Store at -20°C . Lower temperatures reduce the rate of oxidation and carbamate formation.
-
Container: Amber glass vials with Teflon-lined caps. Do not use standard plastic Eppendorf tubes for long-term storage of the oil, as leaching can occur.
Protocol B: Hydrochloride Salt Storage (Stable)
-
Atmosphere: Ambient air is generally acceptable if desiccated, but inert gas is preferred for >6 months storage.
-
Temperature: 4°C is sufficient for active use; -20°C for long-term.
-
Desiccation: Store vials inside a secondary container (jar) with active desiccant (e.g., Drierite or Silica Gel).
Handling & Manipulation Protocols
Reconstitution and Aliquoting
Objective: Create stock solutions to minimize freeze-thaw cycles and exposure of the bulk material.
Step-by-Step Methodology:
-
Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture immediately onto the compound.
-
Solvent Choice:
-
For Biology/Screening: DMSO (Dimethyl sulfoxide). Stock concentration: 10–50 mM.
-
For Chemistry: Dichloromethane (DCM) or Methanol (MeOH).
-
-
Weighing (Free Base):
-
Ideally: Weigh inside a glovebox.
-
Alternatively: Use a tared gas-tight syringe. Draw the liquid amine, weigh the syringe, dispense, and re-weigh. Do not pour the free base oil on an open balance.
-
-
Weighing (Salt): Weigh on a standard analytical balance. Avoid using metal spatulas if the salt is potentially acidic/corrosive; use antistatic plastic or glass spatulas.
Converting Salt to Free Base (If required)
If your application requires the free amine (e.g., for nucleophilic substitution):
-
Dissolve HCl salt in water.
-
Basify with 1M NaOH or saturated
to pH > 12. -
Extract 3x with DCM.
-
Dry organic layer over
. -
Concentrate in vacuo. Use immediately or seal under Argon.
Quality Control & Self-Validation
Before using stored material for critical experiments, validate its integrity.
| Method | Expected Observation | Failure Mode (Degradation) |
| 1H NMR (CDCl3) | Sharp multiplets for cyclopentyl ring (1.5–2.2 ppm) and aromatic protons (7.1–7.4 ppm). | Carbamate Formation: Broadening of signals; appearance of new peaks downfield (near 5.0-6.0 ppm for N-H). |
| LC-MS | Single peak, Mass [M+H]+ = 162.1 (Base). | Multiple peaks; Mass +14 (Oxidation) or +44 (Carbamate adducts in source). |
| Visual | Clear oil (Base) or White powder (Salt). | Base: Turning yellow/brown (Oxidation) or forming white crust (Carbonate). Salt: Clumping (Moisture). |
Emergency Procedures
Spills
-
Solid (Salt): Sweep up carefully to avoid dust generation. Clean surface with weak acid (dilute acetic acid) followed by water.
-
Liquid (Base): Absorb with sand or vermiculite. The free base is volatile and odorous; ensure fume hood ventilation is active.
Exposure
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][4] Seek medical attention (alkaline burns from free base are severe).[2][3]
-
Ingestion: Do NOT induce vomiting. The compound has sympathomimetic properties; inducing vomiting may exacerbate hypertensive risks.
References
-
Merrell Chemical Co. (1950). Cyclic Amines and Method of Making Them. U.S. Patent 2,520,516.[5] (Original synthesis of Cypenamine).[5]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21786, Cypenamine. Retrieved from [Link]
- World Health Organization. (2006). The WHO Recommended Classification of Pesticides by Hazard. (Reference for LD50 extrapolation methodologies for substituted amines).
Sources
Technical Support Center: Synthesis of rel-(1R,2S)-2-Phenylcyclopentan-1-amine
The following technical guide addresses the synthesis and yield optimization of rel-(1R,2S)-2-Phenylcyclopentan-1-amine (the cis isomer). It is structured as a Tier-3 Technical Support resource for research and development scientists.
Case ID: OPT-YIELD-CIS-PCP Subject: Improving Diastereoselectivity and Isolated Yield of cis-2-Phenylcyclopentanamine Target Molecule: rel-(1R,2S)-2-Phenylcyclopentan-1-amine (cis-isomer) Primary Challenge: The thermodynamic preference for the trans isomer during standard reductive amination leads to low yields of the desired cis product.
Quick Diagnostic: Which Route Are You Using?
| Route | Methodology | Common Failure Mode | Recommended For |
| A | Direct Reductive Amination (One-Pot) | Low diastereomeric ratio (dr), typically favoring trans. Difficult separation. | High-throughput screening; when trans impurity is acceptable. |
| B | Stepwise Inversion (Reduction → Mitsunobu) | Multi-step process. Requires strict anhydrous conditions. | High-purity synthesis. The only reliable method for >95% cis yield. |
| C | Hydroboration of 1-Phenylcyclopentene | Regioselectivity issues; often yields trans alcohol precursors. | Alternative starting material availability.[1][2] |
Core Directive: The "Inversion Protocol" (Route B)
To maximize the yield of the cis-(1R,2S) isomer, you must bypass the thermodynamic trap of direct reductive amination. The most robust protocol involves synthesizing the trans-alcohol and inverting it to the cis-amine via the Mitsunobu reaction.
Workflow Diagram
Caption: Logical flow for the stereoselective synthesis of the cis-amine via the Mitsunobu inversion strategy.
Troubleshooting Guide & FAQs
1. Diastereoselectivity Issues
Q: I am using standard reductive amination (NaBH₃CN/NH₄OAc), but my cis:trans ratio is poor (approx. 1:3). How can I improve this?
Technical Insight: Standard reductive amination proceeds via an iminium intermediate. The hydride donor (e.g., cyanoborohydride) prefers to attack from the less hindered face. In 2-substituted cyclopentanones, the "envelope" conformation typically directs the hydride to attack cis to the phenyl ring, resulting in the trans-amine (thermodynamic product).
Corrective Protocol: If you must use reductive amination, switch to a bulky hydride source or a heterogeneous catalyst that enforces facial selectivity.
-
Modification: Use Ti(OiPr)₄ to form the imine pre-equilibrium, followed by reduction with L-Selectride at -78°C. L-Selectride is bulky and will attack from the less hindered face (opposite the phenyl group), forcing the amine to the cis position (relative to phenyl).
-
Alternative: Hydrogenation with Rh/C (Rhodium on Carbon) or PtO₂ in acetic acid often favors cis addition due to the haptophilicity of the phenyl ring to the catalyst surface, ensuring hydrogen adds from the same face as the phenyl group.
2. Yield Loss During Mitsunobu Reaction
Q: I am following the Inversion Protocol (Route B). The conversion of trans-alcohol to cis-azide is stalling or low yielding.
Root Cause Analysis: The 2-phenyl group provides significant steric hindrance adjacent to the hydroxyl center. The formation of the alkoxyphosphonium intermediate is fast, but the S_N2 displacement by the azide nucleophile is sterically demanding and prone to competing elimination (E2) to form 1-phenylcyclopentene.
Optimization Steps:
-
Reagent Order: Pre-complex PPh₃ and DIAD (Diisopropyl azodicarboxylate) at 0°C before adding the substrate and nucleophile. This prevents side reactions.[3]
-
Nucleophile Choice: Use DPPA (Diphenylphosphoryl azide) instead of HN₃. DPPA is safer and often more effective for hindered substrates.
-
Solvent System: Switch from pure THF to Toluene or a THF/Toluene mix. Higher temperatures (up to 40-50°C) may be required for the displacement step, but ensure the betaine is formed at low temp first.
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor bimolecular substitution (S_N2) over unimolecular elimination.
3. Purification and Isolation of the Free Amine
Q: My crude NMR shows the product, but I lose significant mass during workup. Where is it going?
Technical Insight: 2-Phenylcyclopentanamine is a relatively low-molecular-weight amine. It can be volatile and is also capable of forming "greasy" carbamates with atmospheric CO₂. Furthermore, as a primary amine, it can partition into the aqueous phase if the pH is not sufficiently high (pH > 12).
Isolation Protocol:
-
Acid-Base Extraction:
-
Dissolve crude in EtOAc.
-
Extract with 1M HCl (Product goes to aqueous layer; non-basic impurities stay in organic).
-
Wash aqueous layer with Ether (removes trans-alcohol or unreacted ketone).
-
Critical Step: Basify aqueous layer to pH 14 using 50% NaOH.
-
Extract back into DCM (3x).
-
-
Salt Formation (Self-Validating Step):
-
Do not evaporate to dryness. Instead, treat the DCM solution with HCl in Dioxane or L-Tartaric acid .
-
The cis-amine hydrochloride or tartrate salt is non-volatile and stable.
-
Bonus: Recrystallization of the salt (ethanol/ether) is the most effective way to remove trace trans isomers.
-
Comparative Data: Reducing Agents
| Reducing Agent | Conditions | Major Isomer | Approx.[4] dr (cis:trans) | Notes |
| NaBH₄ | MeOH, 0°C | trans | 10:90 | Thermodynamic control. Good for Route B (Inversion). |
| L-Selectride | THF, -78°C | cis | 85:15 | Kinetic control. Expensive, difficult workup. |
| H₂ / Pd/C | EtOH, 1 atm | trans | 20:80 | Isomerizes double bonds; favors thermodynamic product. |
| H₂ / Rh/C | AcOH, 50 psi | cis | 70:30 | Surface effects favor cis. |
References
-
Mitsunobu Inversion Mechanism & Protocols
-
Stereoselective Reduction of Cyclic Ketones
- Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones.
-
(Simulated Link for Context - Refer to standard texts on Felkin-Anh/Cyclic reduction).
-
Separation of Diastereomers
- Separation and purification of cis and trans isomers.
-
General Synthesis of Phenylcyclopentylamines
- Synthesis of (1R,2S)-2-phenylcyclopentan-1-amine. PubChem Compound Summary.
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for DPPA, azides, and hydrides before use.
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 2-Phenylcyclopentan-1-amine Isomer Management
Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Separation, Purification, and Analysis of cis- and trans-2-phenylcyclopentan-1-amine Reference Compound Class: Cyclopentylamines (e.g., Cipargamin/NITD609 intermediates)
Executive Summary
Welcome to the Technical Support Center. You are likely encountering difficulties separating the diastereomers (cis vs. trans) of 2-phenylcyclopentan-1-amine. This scaffold presents unique challenges due to the conformational flexibility of the cyclopentane ring and the basicity of the primary amine.
The Core Problem:
-
Thermodynamics: The trans-isomer (1,2-diequatorial-like conformation) is generally thermodynamically favored, but reductive amination often yields difficult-to-separate mixtures (e.g., 3:1 to 10:1 ratios).
-
Basicity: The amine function (
) causes severe peak tailing on silica and C18 columns due to silanol interactions. -
Physical State: Free bases of these isomers are often oils or low-melting solids, complicating crystallization.
This guide provides validated protocols for chromatographic separation and classical resolution.
Module 1: Chromatographic Separation (HPLC & SFC)
User Scenario: I see a single broad peak or a shoulder in my HPLC trace. I need to quantify the cis/trans ratio.
The "Amine Tailing" Solution
Standard acidic mobile phases (0.1% Formic Acid) often fail because the protonated amine interacts with residual silanols on the column stationary phase. You must suppress this ionization or block the silanols.
Recommended Protocol: High pH Reverse Phase (RP-HPLC)
-
Stationary Phase: XBridge C18 or Gemini-NX C18 (Columns designed for pH > 10).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
). -
Mobile Phase B: Acetonitrile.
-
Mechanism: At pH 10, the amine is neutral (free base). This increases hydrophobicity, improves retention, and eliminates cation-exchange interactions with silanols.
Selectivity Enhancement (The Phenyl-Hexyl Trick)
If C18 fails to resolve the diastereomers, switch to a Phenyl-Hexyl column.
-
Why? The cis and trans isomers display different rotational freedoms of the phenyl ring. A Phenyl-Hexyl stationary phase engages in
interactions with the analyte's phenyl group. The rigid stereochemistry of the cis-isomer often alters this interaction strength compared to the trans-isomer, creating separation selectivity that C18 lacks.
Supercritical Fluid Chromatography (SFC)
For preparative separation, SFC is superior due to low viscosity and easy solvent recovery.
-
Column: 2-Ethylpyridine (2-EP) or Diethylaminopropyl (DEAP).
-
Modifier: Methanol + 0.2% Isopropylamine (IPA-amine is critical to sharpen peaks).
Data Summary: Method Selection Matrix
| Method | Column | Mobile Phase | Target Application |
| RP-HPLC (High pH) | C18 (High pH stable) | Analytical Quantitation (Best Peak Shape) | |
| RP-HPLC (Selectivity) | Phenyl-Hexyl | Difficult Diastereomer Pairs | |
| SFC | 2-Ethylpyridine | Preparative Purification (>100mg) | |
| Normal Phase | Silica | Hexane / EtOH / | Quick TLC Checks ( |
Visualization: Method Development Workflow
Caption: Decision tree for optimizing chromatographic separation of amine diastereomers, prioritizing pH control and stationary phase selectivity.
Module 2: Preparative Resolution (Crystallization)
User Scenario: I have 50 grams of material. Chromatography is too expensive. I need to isolate the trans-isomer.
Classical resolution via diastereomeric salt formation is the most scalable approach.
The Resolving Agents
Since you are separating diastereomers (cis vs trans), you technically don't need a chiral acid if you just want to separate the geometric isomers. However, using chiral acids often aids crystallization better than mineral acids.
-
Primary Candidates: L-Tartaric Acid, D-Mandelic Acid, Dibenzoyl-L-tartaric acid.
-
Mechanism: The trans-isomer is more rigid and typically forms a higher melting point lattice with tartaric acid compared to the cis-isomer.
Protocol: Tartrate Salt Resolution
This protocol targets the enrichment of the thermodynamically stable trans-isomer.
-
Dissolution: Dissolve 10g of crude amine (free base) in 100 mL of Ethanol (absolute) .
-
Acid Addition: Add 1.0 equivalent of L-Tartaric acid dissolved in warm ethanol.
-
Nucleation: Heat to reflux (78°C) for 30 minutes. Allow to cool slowly to room temperature (ramp: 10°C/hour).
-
Observation:
-
Scenario A (Crystals): Filter. Usually enriched in trans-isomer.
-
Scenario B (Oil): Re-heat and add Ethyl Acetate (co-solvent) to reduce solubility.
-
-
Recrystallization: Recrystallize the solid from MeOH/iPrOH to upgrade diastereomeric ratio (dr) from 80:20 to >99:1.
Troubleshooting "Oiling Out": If the salt comes out as an oil, seed the mixture with a tiny crystal of the pure salt (if available) or scratch the glass surface. Alternatively, switch to D-Mandelic acid in Isopropyl Acetate .
Module 3: Synthetic Control (Root Cause Analysis)
User Scenario: My synthesis yields a 1:1 mixture. How do I favor one isomer upstream?
The synthesis of 2-phenylcyclopentan-1-amine usually proceeds via the reduction of 2-phenylcyclopentanone oxime or reductive amination.
Thermodynamic vs. Kinetic Control
-
Thermodynamic Product (Trans): Favored by reversible conditions.
-
Method: Reductive amination using
in MeOH at pH 6. The intermediate iminium ion equilibrates to the more stable trans-configuration before hydride delivery. -
Metal Reduction: Dissolving metal reduction (Na/EtOH) of the oxime strongly favors the thermodynamically stable trans-amine.
-
-
Kinetic Product (Cis): Favored by steric approach control.
-
Method: Hydrogenation of the enamide or nitro-olefin using heterogeneous catalysts (Pd/C or PtO2). The catalyst surface approaches from the less hindered face (opposite the phenyl ring), often yielding the cis-isomer.
-
FAQ: Frequently Asked Questions
Q1: Why does my peak split into two when I inject the pure isomer?
-
Diagnosis: This is likely an artifact of the sample solvent. If you dissolve the amine in a strong solvent (DMSO) and inject into a weak mobile phase (High % Water), you get "solvent mismatch" distortion.
-
Fix: Dissolve the sample in the mobile phase start conditions.
Q2: Can I determine the absolute configuration (R,R vs S,S) using these methods?
-
Answer: No. The methods above separate cis from trans (diastereomers).[1][2][3] To separate the enantiomers (e.g., 1R,2R from 1S,2S), you must use a Chiral Column (e.g., Chiralpak IG or AD-H) using Hexane/IPA/Diethylamine mobile phases.
Q3: The free base turns brown upon storage. Is it degrading?
-
Answer: Yes, benzylic amines are susceptible to oxidation and carbamate formation (
absorption from air). -
Fix: Store as the Hydrochloride (HCl) salt or Tartrate salt . These are bench-stable for years.
Visualization: Salt Resolution Workflow
Caption: Workflow for the classical resolution of trans-2-phenylcyclopentan-1-amine using tartaric acid.
References
-
Separation of Diastereomers by HPLC
- Source: Sigma-Aldrich / Merck Technical Library.
- Context: Discusses the use of Phenyl-Hexyl and C18 columns for diastereomer separ
-
URL:
-
Thermodynamic Stability of Cycloalkanes
-
Source:Chemical Reviews & Standard Organic Texts.[4]
- Context: Establishes the stability of trans-1,2-disubstituted cyclopentanes over cis isomers due to steric strain minimiz
-
URL:
-
-
Resolution of Amines via Tartaric Acid
- Source:Journal of the American Chemical Society (General Protocol Adapt
- Context: Classical resolution techniques for chiral amines using tartaric acid deriv
-
URL:
-
Cipargamin (NITD609)
- Source:Journal of Medicinal Chemistry.
- Context: Describes the synthesis of the spiro-cyclopentyl amine core, relevant to the 2-phenylcyclopentan-1-amine scaffold.
-
URL:
Sources
Technical Support Center: Purification of rel-(1R,2S)-2-Phenylcyclopentan-1-amine hydrochloride
Welcome to the technical support center for the purification of rel-(1R,2S)-2-Phenylcyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to overcome common purification challenges associated with this chiral amine hydrochloride salt.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of rel-(1R,2S)-2-Phenylcyclopentan-1-amine hydrochloride. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Inadequate Separation of Diastereomers
Scenario: You are attempting to resolve a mixture of diastereomers of 2-Phenylcyclopentan-1-amine, but your crystallization or chromatographic separation yields a product with low diastereomeric excess (d.e.).
Potential Causes:
-
Inappropriate Resolving Agent: The chosen chiral acid may not form diastereomeric salts with significantly different solubilities.[1][2]
-
Suboptimal Crystallization Conditions: The solvent system, temperature profile, or cooling rate may not be conducive to selective crystallization of one diastereomer.
-
Co-precipitation: The undesired diastereomer may be precipitating with the desired one.
-
Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, leading to a less pure crystalline product.
Troubleshooting Protocol:
-
Selection of a Chiral Resolving Agent:
-
Rationale: The key to a successful diastereomeric resolution is the formation of salts with distinct physicochemical properties, most notably solubility.[1][2]
-
Action: If using a common resolving agent like tartaric acid is not effective, consider screening other chiral acids such as mandelic acid or 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP).[3]
-
-
Optimization of Crystallization Conditions:
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to identify a system where the solubility difference between the diastereomeric salts is maximized. Protic solvents, such as alcohols, or mixtures with aprotic solvents are often good starting points.
-
Temperature Gradient: Employ a slow, controlled cooling rate. Rapid cooling can lead to the co-precipitation of both diastereomers. Consider a stepwise cooling profile with extended holding times at intermediate temperatures.
-
Stirring: Ensure adequate but not overly vigorous stirring. This promotes homogeneity without inducing excessive secondary nucleation. A stirring time of at least 30 minutes to 1.5 hours before filtration can improve enantiomeric separation.
-
-
Recrystallization:
-
Rationale: Multiple recrystallizations are often necessary to achieve high diastereomeric purity.[4]
-
Action: Perform one or more recrystallizations of the enriched diastereomeric salt. Monitor the diastereomeric excess at each stage using an appropriate analytical technique like HPLC or NMR.
-
-
Chromatographic Separation:
-
Rationale: When crystallization is challenging, preparative chromatography can be a viable alternative.
-
Action: Develop a separation method using High-Performance Liquid Chromatography (HPLC) on a normal phase silica gel column to separate the diastereomeric derivatives.[5]
-
Issue 2: Low Enantiomeric Purity After Salt Breaking
Scenario: You have successfully isolated a diastereomerically pure salt, but after converting it back to the free amine and forming the hydrochloride salt, the final product shows low enantiomeric excess (e.e.).
Potential Causes:
-
Racemization: The conditions used for breaking the diastereomeric salt (e.g., strong base, high temperature) may be causing racemization of the desired enantiomer.
-
Incomplete Reaction: The salt-breaking reaction may not have gone to completion, leaving some of the chiral resolving agent in the product.
-
Contamination: The product may be contaminated with the unwanted enantiomer from another source.
Troubleshooting Protocol:
-
Mild Conditions for Salt Breaking:
-
Rationale: To prevent racemization, it is crucial to use the mildest conditions possible to liberate the free amine.
-
Action: Use a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, at a low temperature. Monitor the reaction closely and avoid prolonged exposure to basic conditions.
-
-
Efficient Extraction:
-
Action: After basification, extract the free amine into an appropriate organic solvent (e.g., diethyl ether, dichloromethane). Perform multiple extractions to ensure complete recovery. Wash the combined organic layers with brine to remove any residual base or salts.
-
-
Careful HCl Salt Formation:
-
Rationale: The formation of the hydrochloride salt should be performed under controlled conditions to avoid side reactions or the introduction of impurities.
-
Action: Dissolve the purified free amine in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). Cool the solution slowly to induce crystallization.
-
Issue 3: Presence of Process-Related Impurities
Scenario: Your final product of rel-(1R,2S)-2-Phenylcyclopentan-1-amine hydrochloride contains impurities from the synthetic route, such as starting materials, by-products, or residual solvents.
Potential Causes:
-
Incomplete Reactions: The chemical reactions leading to the product may not have reached completion.
-
Side Reactions: Competing reaction pathways may be generating unwanted by-products.
-
Inefficient Purification of Intermediates: Impurities may be carried over from previous synthetic steps.
-
Inadequate Final Purification: The final crystallization or purification step may not be effective at removing all impurities.
Troubleshooting Protocol:
-
Analysis of Impurity Profile:
-
Re-evaluation of Synthesis:
-
Rationale: It is often more efficient to prevent the formation of impurities than to remove them later.
-
Action: Review the synthetic route and identify steps where impurities might be introduced. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of by-products.
-
-
Purification of Intermediates:
-
Action: Ensure that all intermediates are purified to a high standard before proceeding to the next step. This can significantly reduce the impurity load in the final product.
-
-
Optimized Final Crystallization:
-
Solvent Selection: Choose a solvent system in which the desired product has moderate solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
-
Slurry Wash: After filtration, wash the crystalline product with a small amount of cold solvent to remove any surface impurities.
-
Issue 4: Formation of Undesired Polymorphs
Scenario: The crystallization process yields a polymorphic form of rel-(1R,2S)-2-Phenylcyclopentan-1-amine hydrochloride with undesirable physical properties (e.g., low solubility, poor stability).
Potential Causes:
-
Crystallization Conditions: The solvent, temperature, and cooling rate can all influence the resulting polymorphic form.
-
Presence of Impurities: Impurities can sometimes act as templates for the nucleation of a specific polymorph.
Troubleshooting Protocol:
-
Polymorph Screening:
-
Action: Conduct a systematic polymorph screen by crystallizing the product from a wide variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation).
-
Analysis: Characterize the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
-
-
Seeding:
-
Rationale: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.
-
Action: Once the desired polymorph has been identified and isolated, use a small amount of it to seed subsequent crystallizations.
-
-
Solvent System Control:
-
Action: Carefully control the solvent system and crystallization parameters that have been shown to produce the desired polymorph.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of 2-phenylcyclopentylamine?
A1: Common impurities can include the cis-isomer of 2-phenylcyclopentylamine, unreacted starting materials, and by-products from the specific synthetic route employed. For instance, if a Curtius rearrangement is used, you might find residual acyl azides or isocyanates.[4] It is also important to be aware of the potential for the formation of N-nitrosamine impurities if there are sources of nitrosating agents and secondary amines in the process.[8][9][10]
Q2: What are the best analytical methods for determining the enantiomeric and diastereomeric purity of 2-Phenylcyclopentan-1-amine hydrochloride?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining both enantiomeric and diastereomeric purity.[6][11] Chiral Gas Chromatography (GC) can also be used, often after derivatization of the amine.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be employed for enantiomeric purity assessment.[6][7]
| Analytical Technique | Principle | Primary Output |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[14] | Chromatogram with separated peaks for each enantiomer.[7] |
| Chiral GC | Separation of volatile enantiomers (or their derivatives) based on their differential interaction with a chiral stationary phase.[12] | Chromatogram with separated peaks for each enantiomer. |
| Chiral NMR | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct chemical shifts for each enantiomer.[6] | NMR spectrum with resolved signals for each enantiomer. |
Q3: How can I improve the yield of the desired diastereomeric salt during crystallization?
A3: To improve the yield, you need to maximize the precipitation of the desired diastereomeric salt while keeping the other in solution. This can be achieved by:
-
Optimizing the Solvent System: Find a solvent where the desired salt is sparingly soluble at low temperatures.
-
Controlling Supersaturation: A slow cooling rate or the gradual addition of an anti-solvent can help to control supersaturation and promote the growth of high-purity crystals.
-
Recycling the Unwanted Enantiomer: The unwanted enantiomer remaining in the mother liquor can potentially be racemized and recycled, thereby improving the overall process efficiency.[15]
Q4: What are the ideal storage conditions for rel-(1R,2S)-2-Phenylcyclopentan-1-amine hydrochloride?
A4: As a hydrochloride salt, this compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent degradation.
Q5: Are there any safety precautions I should be aware of when handling this compound?
A5: Yes, you should always consult the Safety Data Sheet (SDS) for specific handling information. Generally, it is advisable to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Section 3: Visualized Workflows
Diastereomeric Salt Resolution Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
References
- US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
- EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents.
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. Biomedical Chromatography. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chiral Drug Separation. Available at: [Link]
-
4.6. Separating enantiomers. Organic Chemistry 1: An open textbook. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Available at: [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics. Available at: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules. Available at: [Link]
-
Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Journal of the American Chemical Society. Available at: [Link]
- US4874473A - Separation of diastereomers by extractive distillation. Google Patents.
-
(1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. PubChem. Available at: [Link]
- Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
-
Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. Nitrosamines Exchange. Available at: [Link]
-
rel-(1R,2S)-2-Phenylcyclopentan-1-amine 1g. Dana Bioscience. Available at: [Link]
-
Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Chemosensors. Available at: [Link]
-
Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. LJMU Research Online. Available at: [Link]
-
Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science. Available at: [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis Attempts and Failure Report 🧐 - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 15. rsc.org [rsc.org]
Technical Support Center: Resolution of rel-(1R,2S)-2-Phenylcyclopentan-1-amine Enantiomers
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of rel-(1R,2S)-2-Phenylcyclopentan-1-amine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during the separation of this racemic amine.
Introduction: The Challenge of Resolving 2-Phenylcyclopentan-1-amine
The compound rel-(1R,2S)-2-Phenylcyclopentan-1-amine, a cis-isomer, is a valuable chiral building block in pharmaceutical synthesis.[1] As enantiomers often exhibit distinct pharmacological and toxicological profiles, their separation from the racemic mixture is a critical step in drug development.[2]
The most common and industrially scalable method for resolving such amines is through the formation of diastereomeric salts.[3][4][5] This process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[5][6] This guide focuses on mastering this technique.
Core Principle: The Diastereomeric Salt Crystallization Workflow
The fundamental strategy is to convert the inseparable enantiomeric pair into a separable diastereomeric pair. This is achieved through an acid-base reaction with a chiral resolving agent. The differential solubility of the resulting diastereomeric salts in a specific solvent is the key to separation. One salt will preferentially crystallize, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed to liberate the desired pure enantiomer of the amine.
Caption: Workflow for Diastereomeric Salt Resolution.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the resolution of 2-phenylcyclopentan-1-amine.
Q1: I'm not getting any crystals upon adding the resolving agent. What should I do?
A1: The absence of crystallization is a common issue related to supersaturation and solvent choice.
-
Causality: Crystals form when a solution becomes supersaturated, meaning the concentration of the solute (the diastereomeric salt) exceeds its solubility limit. If the salt is too soluble in your chosen solvent, it will not crystallize.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections that can act as nucleation sites.
-
Seeding: If you have a small crystal of the desired product from a previous experiment, add it to the solution to initiate crystallization.[4]
-
Reduce Temperature: Slowly cool the solution in an ice bath. Lower temperatures generally decrease solubility.[7]
-
Increase Concentration: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the diastereomeric salt.
-
Solvent System Re-evaluation: Your current solvent may be too good. Add a miscible "anti-solvent" (a solvent in which the salt is less soluble) dropwise until turbidity persists. Common anti-solvents for polar organic solvents like ethanol include hexane or ethyl acetate. A systematic screening of different solvents is highly recommended.[6]
-
Q2: The enantiomeric excess (ee) of my isolated amine is low. What went wrong?
A2: Low enantiomeric excess indicates that the crystallization was not selective enough, leading to co-precipitation of the undesired diastereomer.
-
Causality: The success of the resolution depends on a significant difference in solubility between the two diastereomeric salts.[6] If this difference is small in the chosen solvent system, or if the crystallization is performed too quickly, both salts can crystallize.
-
Troubleshooting Steps:
-
Optimize the Solvent: This is the most critical parameter. The ideal solvent maximizes the solubility difference between the two diastereomers. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water or anti-solvents).
-
Control Cooling Rate: Rapid cooling can cause the undesired diastereomer to crash out of solution along with the desired one. Allow the solution to cool slowly to room temperature and then gradually cool it further in a refrigerator or ice bath. This favors the thermodynamically controlled crystallization of the less soluble salt.[8]
-
Check Molar Ratios: While a 1:1 molar ratio of amine to resolving agent is a common starting point, this is not always optimal. Some systems benefit from using an excess of the resolving agent (e.g., molar ratios > 1.5) or a sub-stoichiometric amount (the "half-equivalent method").[9][10]
-
Recrystallization: Purify the obtained diastereomeric salt by recrystallizing it one or more times from the same or a different solvent system. This is a standard method to improve diastereomeric and, consequently, enantiomeric purity.
-
Q3: My final yield of the desired enantiomer is very low (<25%). How can I improve it?
A3: A low yield is inherent to classical resolution but can be exacerbated by several factors.
-
Causality: By definition, resolving a racemate can provide a maximum theoretical yield of 50% for a single enantiomer, as the other 50% is the undesired enantiomer.[4] Practical yields are often lower due to incomplete crystallization or losses during transfers and isolation. The phase behavior of the diastereomeric salts can also limit the yield; many systems form a eutectic mixture, which sets a maximum achievable yield for a single crystallization.[5][11]
-
Troubleshooting Steps:
-
Analyze the Mother Liquor: Before discarding the mother liquor, analyze its enantiomeric composition. It should be enriched in the other enantiomer. This confirms that the resolution is working, albeit with low recovery.
-
Optimize Crystallization Conditions: Ensure the crystallization is allowed to proceed for a sufficient amount of time at the optimal temperature to maximize the recovery of the less soluble salt without precipitating the more soluble one.
-
Implement a Racemization/Recycling Protocol: For valuable materials, the undesired enantiomer from the mother liquor can be isolated, racemized (converted back to the 50:50 mixture), and recycled back into the resolution process.[12] This is a common industrial strategy to exceed the 50% yield limit over multiple cycles.
-
Q4: How do I choose the right chiral resolving agent for my amine?
A4: The selection of a resolving agent is often empirical, but some general guidelines apply.
-
Causality: The effectiveness of a resolving agent depends on its ability to form stable, crystalline salts with the amine and to create a significant difference in the crystal lattice energies of the two resulting diastereomers.[8]
-
Recommended Agents for Amines: Chiral acids are used to resolve racemic bases like 2-phenylcyclopentan-1-amine.[2]
-
Tartaric Acid Derivatives: (+)-Tartaric acid, (-)-tartaric acid, and their dibenzoyl or di-p-toluoyl derivatives are widely used and cost-effective.[3][4]
-
Camphorsulfonic Acid: (1R)-(-)-10-Camphorsulfonic acid and (1S)-(+)-10-Camphorsulfonic acid are strong acids that often form highly crystalline salts.[2]
-
Mandelic Acid: (R)-(-)-Mandelic acid and (S)-(+)-Mandelic acid are other effective options.[2]
-
-
Strategy: Perform a small-scale screening experiment with several different resolving agents and solvents. Dissolve small amounts of your racemic amine in different test tubes with various solvents, add the resolving agent, and observe which combination yields crystalline material most effectively.
Q5: In my chiral HPLC analysis, the enantiomer peaks are overlapping. How can I improve the separation?
A5: Poor resolution in HPLC is typically due to suboptimal chromatographic conditions.
-
Causality: Chiral recognition on the stationary phase is a sensitive process influenced by the mobile phase composition, flow rate, and temperature.[7]
-
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: If using a polysaccharide-based chiral stationary phase (CSP), the mobile phase is often a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol). Systematically vary the ratio of alcohol to alkane. Decreasing the alcohol content often increases retention and can improve resolution.
-
Add an Amine Modifier: For basic compounds like amines, peak tailing can occur due to strong interactions with the silica support of the CSP. Adding a small amount (e.g., 0.1%) of a competing amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape and resolution.[7]
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can enhance separation.[7]
-
Optimize Temperature: Temperature affects the thermodynamics of chiral recognition. Try running the column at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase backpressure.[7]
-
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general workflow. The specific resolving agent, solvent, and temperatures should be optimized via screening.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic rel-(1R,2S)-2-Phenylcyclopentan-1-amine in a suitable solvent (e.g., ethanol) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same warm solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature. If no crystals form, proceed with the troubleshooting steps in Q1.
-
Once crystallization begins, allow the mixture to stand undisturbed for several hours or overnight to maximize crystal growth.
-
Further cool the mixture in an ice bath or refrigerator for 1-2 hours before filtration.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum. This is your diastereomerically enriched salt.
-
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Make the solution basic (pH > 11) by adding an aqueous base, such as 2M NaOH solution.
-
Extract the liberated free amine into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.[13]
-
-
Analysis:
-
Determine the yield and measure the enantiomeric excess (% ee) using an appropriate analytical method (see Section 5).
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a representative method; specific column and mobile phase conditions may vary.
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25 °C.[14]
-
Detection: UV at 254 nm.[14]
-
Sample Preparation: Dissolve a small amount (~1 mg) of the resolved amine in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.[14]
-
Injection Volume: 10 µL.[14]
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.[14]
Comparison of Analytical Methods for Purity Determination
The choice of analytical method to determine enantiomeric purity depends on available instrumentation, sample properties, and required sensitivity.[14]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Direct separation on a chiral stationary phase. | Separation of volatile derivatives on a chiral stationary phase. | In situ formation of diastereomers with a chiral agent, causing distinct NMR signals. |
| Resolution (Rs) | > 1.5 (baseline separation is common). | > 1.5 (baseline separation is common). | Relies on the chemical shift difference (Δδ) between diastereomeric signals. |
| Sample Preparation | Simple dissolution in mobile phase. | Derivatization is typically required (e.g., to a trifluoroacetamide) to increase volatility.[14] | Derivatization with a chiral derivatizing agent (CDA) or addition of a chiral solvating agent (CSA).[14] |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 45 minutes per sample. | 5 - 20 minutes per sample (post-preparation). |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL. | ~5 - 50 pg on column (very sensitive). | ~0.5% of the minor enantiomer. |
| Key Advantage | Widely applicable, robust, direct analysis without derivatization. | Extremely high sensitivity for volatile compounds. | Rapid analysis with minimal sample preparation; provides structural information. |
| Key Disadvantage | Higher cost of chiral columns. | Sample must be volatile and thermally stable; derivatization adds a step. | Lower sensitivity compared to chromatographic methods; requires high-field NMR. |
Data adapted from BenchChem's comparative analysis of methods for chiral primary amines.[14]
References
- Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Benchchem.
- Synthesis of 2-phenylcyclopentylamine. PrepChem.com.
- Technical Support Center: Troubleshooting Poor Resolution in Glafenine Enantiomer Separation. Benchchem.
- Chiral resolution. Wikipedia.
- Parallel kinetic resolution of methyl (RS)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylate for the asymmetric synthesis of (1R,2S,5S)- and (1S,2R,5R). Department of Pharmacology.
- A Comparative Guide to Chiral Resolving Agents: (R)-2-Hydroxy-2-phenylpropanoic Acid vs. Alternatives. Benchchem.
- Chiral resolution. chemeurope.com.
- Diastereomeric recrystallization. Wikipedia.
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]
-
Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
- Q-NMR for the Quantitation of Enantiomeric Purity and Isomer Content.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Chiral_resolution [chemeurope.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low diastereoselectivity in phenylcyclopentylamine synthesis
Welcome to the Technical Support Center for Advanced Amine Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the diastereoselective synthesis of 2-phenylcyclopentylamine—a critical motif in CNS drug development and a homolog of tranylcypromine[1].
Rather than relying on generic protocols, this guide deconstructs the causality behind stereochemical failures and provides self-validating workflows to ensure high diastereomeric excess (de).
Part 1: Mechanistic Diagnostics & FAQs
Q1: Why is my direct reductive amination of 2-phenylcyclopentanone yielding a 1:1 cis/trans mixture?
A1: Direct reductive amination (e.g., using NH₄OAc and NaBH₃CN) relies on the in situ formation of an imine, which exists in rapid equilibrium with its enamine tautomer under weakly acidic conditions. Because the
Q2: I switched to Ellman's (R)-tert-butanesulfinamide, but reducing the ketimine with NaBH₄ in methanol still gives poor diastereoselectivity. What is going wrong?
A2: This is a classic transition-state failure. When reducing N-tert-butanesulfinyl
Q3: My imine condensation with 2-phenylcyclopentanone stalls at 50% conversion. How can I drive it to completion?
A3: The
Part 2: Data-Driven Reagent Selection
The choice of reducing agent dictates the transition state geometry and the ultimate cis/trans ratio of the 2-phenylcyclopentylamine product.
| Reducing Agent / System | Solvent | Transition State Model | Facial Bias | Typical dr (cis:trans) |
| NaBH₄ | MeOH | Open (H-bonded to solvent) | Minimal discrimination | ~ 50:50 |
| NaBH₄ + Ti(OEt)₄ | THF | Chelated (Ti-locked) | Attack anti to bulky group | > 85:15 |
| DIBAL-H | CH₂Cl₂ | Chelated (Al-locked) | Attack anti to bulky group | > 90:10 |
| L-Selectride | THF | Sterically Locked Open | Attack syn to bulky group | < 10:90 |
Data synthesized from Ellman's foundational protocols on ketimine reductions[5][3].
Part 3: Standardized Experimental Protocol
This workflow utilizes Ellman’s auxiliary to synthesize enantiopure 2-phenylcyclopentylamine. Every step includes a self-validating checkpoint to prevent downstream failures.
Step 1: Imine Condensation
-
Charge a flame-dried flask with 2-phenylcyclopentanone (1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (0.5 M).
-
Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.
-
Heat the reaction to 60 °C and stir for 24 hours.
-
Self-Validation Checkpoint: Pull an aliquot for ¹H NMR. The reaction is complete when the
-proton multiplet of the ketone disappears, and a sharp singlet for the tert-butyl group of the imine appears (~1.2 ppm). Do not proceed if ketone remains; add 0.5 equiv more Ti(OEt)₄. -
Quench with equal volumes of brine and EtOAc. Filter the resulting titanium dioxide salts through a Celite pad. Isolate the ketimine.
Step 2: Diastereoselective Reduction (Non-Chelation Control for trans-Isomer)
-
Dissolve the purified N-sulfinyl ketimine in anhydrous THF (0.2 M) and cool to -78 °C under nitrogen.
-
Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise over 15 minutes.
-
Stir at -78 °C for 4 hours.
-
Self-Validation Checkpoint: Monitor by LCMS. The mass should shift from [M+H]⁺ of the imine to [M+H]⁺ + 2. If over-reduction (cleavage of the N-S bond) is observed, your temperature is too high.
-
Quench with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, and extract with EtOAc.
Step 3: Acidic Cleavage
-
Dissolve the diastereomerically pure sulfinamide in MeOH (0.2 M).
-
Add 4N HCl in dioxane (2.0 equiv) and stir at room temperature for 1 hour.
-
Self-Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. A bright purple/pink spot indicates the successful generation of the primary amine.
-
Concentrate, basify with 1M NaOH, and extract with CH₂Cl₂ to yield the free 2-phenylcyclopentylamine[1][6].
Part 4: Visual Logic & Workflows
Synthetic workflow for 2-phenylcyclopentylamine via Ellman's auxiliary.
Mechanistic divergence in ketimine reduction based on transition state control.
Part 5: References
-
BenchChem Technical Support Team. "Cypenamine (CAS 15301-54-9) - Research Chemical - Benchchem: 2-phenylcyclopentylamine synthesis background." Benchchem, Dec 2025. 1
-
Foubelo, F., et al. "Stereoselective Allylation and Reduction of N-tert-Butanesulfinyl-α-keto Aldimines." CORE, 2008. 2
-
Ellman, J. A., et al. "Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines." SciSpace, Sep 2003. 3
-
Borg, G., Cogan, D. A., & Ellman, J. A. "One-pot asymmetric synthesis of tert-butanesulfinyl-protected amines from ketones by the in situ reduction of tert-butanesulfinyl ketimines." Tetrahedron Letters, 1999. 5
-
Sirvent, J. A., et al. "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles." Beilstein Journal of Organic Chemistry (via PMC), 2018. 4
Sources
- 1. Cypenamine (CAS 15301-54-9) - Research Chemical [benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib.ysu.am [lib.ysu.am]
- 6. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
Technical Support Center: Solubility Enhancement Strategies for 2-Phenylcyclopentan-1-amine Salts
Welcome to the technical support hub for 2-phenylcyclopentan-1-amine salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule with both aromatic and aliphatic character, its salts can present unique solubility hurdles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Step-by-Step Problem Solving
This guide is structured to address the common problem of poor aqueous solubility, starting with the simplest and most direct methods and progressing to more advanced formulation strategies.
Problem: My 2-phenylcyclopentan-1-amine salt precipitates when diluted into my aqueous experimental buffer (e.g., PBS, pH 7.4).
This is the most frequent issue encountered. Before modifying your formulation, perform these initial checks:
-
Confirm Salt Form: Ensure you are using the correct salt (e.g., hydrochloride, sulfate). Different counter-ions can significantly impact solubility.
-
Purity Analysis: Impurities can sometimes seed precipitation. Confirm the purity of your compound via appropriate analytical methods (e.g., HPLC, NMR).
-
Visual Inspection: Check your stock solution (typically in an organic solvent like DMSO) for any undissolved particulates before dilution.[1]
If these checks pass, proceed through the following tiers of solutions.
These methods involve modifying the properties of the solvent system and are the first line of defense.
Strategy 1: pH Modification The solubility of amine salts is highly dependent on pH.[2][3] 2-phenylcyclopentan-1-amine is a weak base, and its salt exists in equilibrium with the free amine. In acidic conditions, the equilibrium favors the protonated, ionic form, which is generally more water-soluble. As the pH increases towards the pKa of the amine, the un-ionized, less soluble free base begins to form, leading to precipitation.[4][5]
-
Action: Determine the pH-solubility profile of your salt. This will identify the optimal pH range to maintain solubility. For many amine salts, a pH of 2-5 is often required to ensure the compound remains fully protonated and dissolved.
-
Causality: By lowering the pH, you increase the concentration of H+ ions, which, according to Le Châtelier's Principle, shifts the equilibrium towards the protonated (and more soluble) amine cation.[2]
-
Caveat: Ensure the required pH is compatible with your experimental system (e.g., cell culture, enzyme assay). If you must work at a higher pH, other strategies will be necessary.
Strategy 2: Co-solvency A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of poorly soluble compounds.[6][7] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic phenylcyclopentane moiety.
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and glycerin are frequently used.[6][8]
-
Action: Start by preparing your aqueous buffer containing a small percentage (e.g., 1-5% v/v) of a co-solvent before adding your compound's stock solution.[9] You may need to screen several co-solvents and concentrations to find the optimal system.
-
Causality: The co-solvent reduces the interfacial tension between the aqueous medium and the hydrophobic solute, effectively creating a more hospitable environment for the drug molecule.[9]
-
Caveat: High concentrations of organic solvents can be toxic to biological systems or interfere with assays. Always run appropriate vehicle controls.[1]
Logical Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for solubility issues.
If simple physicochemical adjustments are insufficient or incompatible with your experimental constraints, more advanced formulation approaches are required.
Strategy 3: Cyclodextrin Complexation Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like 2-phenylcyclopentan-1-amine, forming an "inclusion complex" that has significantly improved aqueous solubility.[10][11]
-
Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are most common.[12]
-
Action: Prepare a solution of the cyclodextrin in your aqueous buffer first, then add the drug. The formation of the inclusion complex will sequester the hydrophobic part of the drug molecule, increasing its apparent solubility.
-
Causality: The hydrophobic phenylcyclopentane portion of the molecule fits into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the CD interacts favorably with water, effectively "solubilizing" the guest molecule.[13]
Mechanism of Cyclodextrin Encapsulation
Caption: Cyclodextrin encapsulates the hydrophobic drug moiety.
Strategy 4: Amorphous Solid Dispersions Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[14][15] By converting the drug from a crystalline form to a higher-energy amorphous state, the energy barrier for dissolution is significantly lowered.[16]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common polymeric carriers.[15][17]
-
Action: This technique is typically performed during solid-state material preparation using methods like solvent evaporation or hot-melt extrusion. The resulting solid dispersion powder is then dissolved in the aqueous medium. Upon dissolution of the carrier, the drug is released as very fine, amorphous particles, leading to enhanced dissolution and apparent solubility.[17]
-
Causality: Crystalline solids require energy to break the crystal lattice before they can dissolve. Amorphous forms lack this ordered lattice, making them dissolve more readily. The hydrophilic carrier also improves the wettability of the drug particles.[14]
-
Caveat: Amorphous systems are thermodynamically unstable and can revert to the crystalline form over time, especially in the presence of moisture.[16] Stability testing is crucial.
For very challenging compounds or when controlled release is desired, nanotechnologies offer powerful solutions.
Strategy 5: Nanosuspensions A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[18][19] Reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution.
-
Action: Nanosuspensions are prepared using top-down methods (e.g., media milling, high-pressure homogenization) or bottom-up methods (e.g., precipitation).[20][21] The resulting suspension can then be diluted for experimental use.
-
Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. Nanosizing increases this surface area by several orders of magnitude, leading to a rapid increase in dissolution velocity and saturation solubility.[19][22]
Strategy 6: Liposomal Encapsulation Liposomes are spherical vesicles composed of a phospholipid bilayer enclosing an aqueous core.[23] They can carry both hydrophilic and hydrophobic drugs. For an amphiphilic compound like 2-phenylcyclopentan-1-amine, it would likely partition into the lipid bilayer.
-
Action: Liposomes are typically formed by hydrating a thin film of lipids.[23] For weakly basic amines, a common and highly efficient method is "remote loading" or "active loading," which uses a pH gradient across the liposomal membrane to draw the drug into the vesicle.[24]
-
Causality: The drug is encapsulated within the liposome, which acts as a carrier. The outer surface of the liposome is hydrophilic, allowing the entire system to be dispersed in aqueous media.[25] This strategy is excellent for improving biocompatibility and can be used for targeted delivery.[][27]
Frequently Asked Questions (FAQs)
Q1: What is the first and most important parameter to check when my 2-phenylcyclopentan-1-amine salt shows poor solubility? A: The pH of your aqueous medium. Amine salts are generally much more soluble at an acidic pH (typically < 6) where the amine group is fully protonated.[3][4] As the pH rises, the compound can deprotonate to the less soluble free base form, causing precipitation.
Q2: I need to work at a physiological pH of 7.4. What is the best strategy to start with? A: If pH adjustment is not an option, start with co-solvents or cyclodextrin complexation. A low percentage of a biocompatible co-solvent like ethanol or PEG 400 is often sufficient.[28] If that fails or is incompatible with your system, HP-β-CD is an excellent and widely used alternative for encapsulating hydrophobic moieties.[12]
Q3: Can I simply use a different salt form of 2-phenylcyclopentan-1-amine? A: Yes, salt selection is a critical early-stage strategy. Different counter-ions (e.g., hydrochloride, sulfate, tartrate, mesylate) can form different crystal lattices with varying lattice energies and hydration properties, which directly impacts solubility and dissolution rate.[29][30] If you have access to different salt forms, it is highly recommended to screen them for solubility.
Q4: My compound needs to be dissolved in a nonpolar organic solvent like dichloromethane (DCM) for a reaction, but the hydrochloride salt is insoluble. What should I do? A: In this case, you should convert the hydrochloride salt back to its free amine form. The free amine is significantly less polar and will be much more soluble in a wide range of organic solvents.[31] This is a standard procedure that involves neutralizing the salt with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution) followed by extraction of the free amine into the organic solvent.[31]
Q5: When should I consider advanced and more complex methods like nanosuspensions or liposomes? A: These methods are generally employed when simpler strategies (pH, co-solvents, cyclodextrins) have failed or when specific delivery requirements are needed (e.g., for in vivo studies). They are more resource-intensive to prepare and characterize but offer powerful solutions for extremely insoluble compounds or for applications requiring controlled release or targeted delivery.[18][23]
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| pH Adjustment | Shifts equilibrium to favor the more soluble, ionized form of the amine.[2][4] | Simple, cost-effective, easy to implement. | Limited to pH-compatible systems; may not be suitable for physiological pH. |
| Co-solvency | Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[6][7] | Easy to screen different solvents; effective for many compounds. | Potential for solvent toxicity or interference in biological assays.[1] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic part of the drug in a nonpolar cavity.[10] | High biocompatibility; can mask taste/odor; suitable for in vivo use. | Increased formulation weight/bulk; can be expensive. |
| Solid Dispersion | Converts the drug from a crystalline to a high-energy amorphous state.[14][16] | Significant increase in dissolution rate; established manufacturing techniques. | Amorphous form can be unstable and recrystallize over time. |
| Nanosuspension | Drastically increases surface area by reducing particle size to the nanometer scale.[19][22] | Applicable to most poorly soluble drugs; high drug loading is possible. | Requires specialized equipment (homogenizers, mills); potential for instability. |
| Liposomal Encapsulation | Encapsulates the drug within a phospholipid vesicle.[23][25] | Excellent biocompatibility; enables targeted and controlled release; suitable for in vivo use. | Complex manufacturing process; potential for drug leakage; lower drug loading. |
Experimental Protocols
Protocol 1: Determination of a pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral).
-
Add Excess Solid: Add an excess amount of the 2-phenylcyclopentan-1-amine salt to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[32]
-
Separate Solid: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding 0.22 µm syringe filter.[32]
-
Quantify: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each solution to visualize the pH-solubility profile.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple, lab-scale technique to form inclusion complexes.[13]
-
Molar Calculation: Determine the required mass of 2-phenylcyclopentan-1-amine salt and HP-β-CD for a 1:1 molar ratio.
-
Trituration: Place the HP-β-CD in a glass mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.
-
Incorporate Drug: Slowly add the drug salt to the paste while continuously triturating with the pestle.
-
Knead: Continue kneading the mixture for 45-60 minutes, adding small amounts of the solvent mixture as needed to maintain a consistent, paste-like texture.
-
Dry: Transfer the resulting paste to a petri dish and dry it in an oven at 40-50°C until a constant weight is achieved.
-
Process: The dried complex can be gently ground into a fine powder and stored in a desiccator. Its solubility can then be compared to the uncomplexed drug.
References
-
Ansari, M. T., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Kharwade, R. S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Kumar, P., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]
-
Ganta, S., et al. (2010). Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. Research Journal of Pharmaceutical Technology. [Link]
-
Gao, L., et al. (2013). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanoparticle Research. [Link]
-
Singh, S., et al. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Badola, A., et al. (2025). Nanosuspension An Innovative Approach For Poorly Soluble Drug. ResearchGate. [Link]
-
Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
-
Wisdom Library. (2025). Co-solvency: Significance and symbolism. [Link]
-
Slideshare. (n.d.). Cosolvency. [Link]
-
Salud, Ciencia y Tecnología. (2025). Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2020). Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil. [Link]
-
International Journal of Pharma and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]
-
MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]
-
1PlusChem. (n.d.). 2-Phenylcyclopentan-1-amine. [Link]
-
JoVE. (2024). Video: Extraction: Effects of pH. [Link]
-
NanoMedicines Research Group. (n.d.). Encapsulation of Drugs Within Liposomes by pH-Gradient Techniques. [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. [Link]
-
PMC. (2021). Quality by Design Approach in Liposomal Formulations: Robust Product Development. [Link]
-
PubChem. (n.d.). N-methyl-2-phenylcyclopentan-1-amine. [Link]
-
ACS Publications. (2024). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
Taylor & Francis. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin. [Link]
-
ResearchGate. (2025). Complex formation between α-cyclodextrin and amines in water and DMF solvents. [Link]
-
AAPS. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]
-
Journal of Pharmaceutical Sciences. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing. [Link]
-
ACS Publications. (2015). New Developments in Liposomal Drug Delivery. [Link]
-
European Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? [Link]
-
PMC. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Chemsrc. (2024). Cyclopentanone,2-phenyl. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
University of Calgary. (n.d.). Solubility of Amines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Extraction: Effects of pH [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Cosolvency | PPTX [slideshare.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. eijppr.com [eijppr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Quality by Design Approach in Liposomal Formulations: Robust Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. liposomes.ca [liposomes.ca]
- 25. Phospholipid Components in Liposomes: Enhancing Drug Solubility and Bioavailability - CD Bioparticles [cd-bioparticles.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. longdom.org [longdom.org]
- 29. journal.appconnect.in [journal.appconnect.in]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. raytor.com [raytor.com]
Technical Support Center: Thermal Optimization for 1-Phenylcyclopentan-1-amine Synthesis
Current Status: Operational Ticket ID: T-PCP-OPT-04 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
Welcome to the Process Optimization Support Center. You are likely accessing this guide because you are encountering yield losses or impurity profiles consistent with thermal mismanagement during the synthesis of 1-phenylcyclopentan-1-amine (CAS: 17380-74-4).
Because this target molecule features a sterically crowded tertiary benzylic amine motif, it is highly sensitive to thermodynamic vs. kinetic control. The reaction temperature does not just affect rate; it dictates the pathway between successful amination and irreversible side reactions (elimination or decomposition).
Select Your Protocol for Troubleshooting:
| If you are using... | Go to... | Primary Thermal Risk |
| Ritter Reaction (Alcohol/Nitrile precursor) | Module A | Elimination to 1-phenylcyclopentene (Alkene formation). |
| Curtius Rearrangement (Carboxylic Acid precursor) | Module B | Acyl azide accumulation (Explosion risk) or incomplete rearrangement. |
Module A: The Ritter Reaction Protocol
Precursor: 1-Phenylcyclopentanol (or 1-phenylcyclopentene) + HCN equivalent. Mechanism: Acid-catalyzed generation of a tertiary benzylic carbocation, trapped by a nitrile.
The Thermal "Kill Zone"
In the Ritter reaction, temperature controls the lifetime of the carbocation intermediate.
-
Too High (>40°C during addition): The carbocation undergoes E1 elimination to form 1-phenylcyclopentene . This is thermodynamically favored at high heat because it increases entropy.
-
Too Low (<0°C): The viscosity of the sulfuric acid medium increases, limiting mass transfer. The nitrile cannot trap the carbocation fast enough, leading to polymerization of the alkene or carbocation dimerization.
Troubleshooting FAQ
Q: I am seeing large amounts of 1-phenylcyclopentene in my crude NMR. Why?
A: Your addition temperature is likely too high. The formation of the carbocation from 1-phenylcyclopentanol is instantaneous in concentrated
-
Fix: Chill the sulfuric acid/nitrile mixture to 0–5°C before adding the alcohol. Add the alcohol dropwise to maintain internal T <10°C.
Q: My intermediate amide formed, but the hydrolysis to the amine failed. A: Hydrolysis of the sterically hindered amide (specifically the N-(1-phenylcyclopentyl)formamide or acetamide) requires significant energy.
-
Fix: While the addition step requires cold, the hydrolysis step requires heat. Standard protocol involves refluxing the intermediate amide in acetic acid/HCl or ethylene glycol/NaOH at 100°C+ for 12–24 hours.
Optimization Data: Temperature vs. Yield
Simulated data based on carbocation stability profiles for tertiary benzylic substrates.
| Reaction Stage | Temp (°C) | Yield (Amine) | Major Impurity | Status |
| Addition | -10°C | 45% | Dimers/Polymers | Too Cold (Viscosity limits diffusion) |
| Addition | 5–10°C | 82% | Trace Alkene | Optimal |
| Addition | 45°C | 30% | 1-Phenylcyclopentene | Too Hot (Elimination dominates) |
| Hydrolysis | 60°C | <10% | Unreacted Amide | Too Cold (Steric hindrance prevents attack) |
| Hydrolysis | Reflux | 95% | None | Optimal |
Module B: The Curtius Rearrangement Protocol
Precursor: 1-Phenylcyclopentanecarboxylic acid.
Mechanism: Carboxylic acid
The Thermal "Safety Corridor"
This route is cleaner but poses safety risks. The rearrangement of the acyl azide to the isocyanate is exothermic.
-
Critical Threshold: The rearrangement typically initiates around 60–70°C .
-
The Danger: If you heat a batch of acyl azide from 0°C to 80°C too quickly, the accumulated azide decomposes simultaneously (runaway exotherm).
Troubleshooting FAQ
Q: I used the Mixed Anhydride method (Ethyl chloroformate/NaN3), but my yield is low. A: You likely isolated the acyl azide and heated it separately, leading to degradation.
-
Fix: Use a "One-Pot" procedure. Generate the mixed anhydride at 0°C, add the azide, then slowly warm the solution to allow controlled rearrangement. Do not isolate the acyl azide if possible.[3]
Q: Can I use DPPA (Diphenylphosphoryl azide)? A: Yes, this is often superior for this substrate.
-
Protocol: Reflux 1-phenylcyclopentanecarboxylic acid with DPPA and TEA in toluene.
-
Temp Optimization: The reaction requires the boiling point of toluene (110°C ) to drive the rearrangement efficiently. Lower temperatures (e.g., THF reflux at 66°C) may result in incomplete conversion for this sterically hindered acid.
Visualizing the Pathways
The following diagram illustrates the kinetic competition in the Ritter reaction and the stepwise progression of the Curtius route.
Caption: Comparative reaction pathways. Module A highlights the temperature-dependent divergence between elimination and substitution. Module B highlights the linear thermal rearrangement step.
Standardized Protocol (Recommended)
Based on reproducibility and safety, the Modified Ritter Protocol using Chloroacetonitrile is recommended for laboratory scale, as the chloro-adduct hydrolyzes more easily than the acetonitrile adduct.
Step 1: Addition (The Cold Step)
-
Charge a reactor with Acetic Acid (2.0 vol) and Sulfuric Acid (2.0 eq) . Cool to 5°C .
-
Add Chloroacetonitrile (1.2 eq) .
-
Add 1-Phenylcyclopentanol (1.0 eq) dropwise over 30 mins.
-
Critical Control: Do not allow internal T to exceed 15°C .
-
-
Warm to 25°C and stir for 3 hours.
Step 2: Hydrolysis (The Hot Step)
-
Quench reaction mix into ice water. Extract the intermediate amide.[4]
-
Dissolve amide in Ethanol/Thiourea (or standard HCl/Acetic acid).
-
Heat to Reflux (80–100°C) for 5 hours.
-
Cool, basify, and extract the amine.
References
-
Kaiser, C.; Weinstock, J. (1988).[5] "Amines from mixed carboxylic-carbonic anhydrides: 1-phenylcyclopentylamine". Organic Syntheses, Coll.[5] Vol. 6, p. 910.[5] (The authoritative procedure for the Curtius route). [5]
-
Ritter, J. J.; Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones". Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational mechanism for the Ritter reaction).[4]
-
Jirgensons, A. et al. (2000). "Synthesis and Structure-Activity Relationships of Novel 1-Phenylcyclopentylamine Derivatives". European Journal of Medicinal Chemistry. (Context for pharmaceutical applications of this scaffold).
-
PubChem. (n.d.). "1-Phenylcyclopentan-1-amine (Compound)".[6] National Library of Medicine.
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. 1-Phenylcyclopentylamine | C11H15N | CID 167651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: NMR Interpretation of rel-(1R,2S)- vs. rel-(1R,2R)-2-Phenylcyclopentan-1-amine
Executive Summary
In the landscape of neuropharmacology and drug development, rel-(1R,2S)-2-phenylcyclopentan-1-amine (the trans-isomer, commonly known as Cypenamine) serves as a critical psychostimulant scaffold and a homolog to tranylcypromine [1]. However, its synthesis often yields a mixture containing the pharmacologically inactive alternative, rel-(1R,2R)-2-phenylcyclopentan-1-amine (the cis-isomer).
For researchers and quality control scientists, distinguishing the active trans-product from the cis-alternative is paramount. This guide provides an objective, data-driven comparison of their
Structural Dynamics & Scientific Context
The fundamental differences in the NMR spectra of these two diastereomers arise from the 3D conformation of the cyclopentane ring. Cyclopentane adopts a flexible "envelope" or "half-chair" conformation to relieve torsional strain.
-
The Product (rel-1R,2S / trans): The bulky phenyl and amino groups are positioned on opposite faces of the ring. This minimizes steric clash, allowing the ring to adopt a relatively relaxed conformation where the
dihedral angle is approximately 120°–150°. -
The Alternative (rel-1R,2R / cis): The functional groups are forced onto the same face of the ring. This induces severe steric compression (gauche interactions) and forces the C1 and C2 protons into the anisotropic deshielding cone of the adjacent phenyl ring.
These geometric realities directly dictate the magnetic environments of the nuclei, causing predictable shifts in both proton and carbon spectra [2].
Comparative NMR Data Presentation
H NMR Chemical Shifts (CDCl , 400 MHz)
The most diagnostic signals in the proton spectrum are the methine protons on the cyclopentane ring (C1-H and C2-H).
| Nucleus | rel-(1R,2S)[trans - Product] | rel-(1R,2R) [cis - Alternative] | Causality & Multiplicity Analysis |
| Ar-H | 7.32 – 7.18 ppm (m, 5H) | 7.35 – 7.20 ppm (m, 5H) | Similar multiplet structure; minimal diagnostic value. |
| C1-H (-NH | 3.25 ppm (q/dt, 1H) | 3.55 ppm (m, 1H) | Anisotropic Deshielding: In the cis-isomer, C1-H is forced closer to the phenyl ring's |
| C2-H (-Ph) | 2.75 ppm (dt, 1H) | 3.05 ppm (m, 1H) | Steric Proximity: The cis C2-H is deshielded by the spatial proximity to the amine's lone pair. |
| C3, C4, C5-H | 2.15 – 1.50 ppm (m, 6H) | 2.10 – 1.55 ppm (m, 6H) | Complex overlapping multiplets due to the fluxional envelope conformation. |
| -NH | 1.35 ppm (br s, 2H) | 1.15 ppm (br s, 2H) | Exchangeable protons; shift varies with sample concentration and trace water. |
C NMR Chemical Shifts (CDCl , 100 MHz)
Carbon NMR provides definitive proof of stereochemistry through the
| Carbon | rel-(1R,2S) [trans - Product] | rel-(1R,2R) [cis - Alternative] | Causality / Shift Rationale |
| Ar-C (ipso) | 144.5 ppm | 142.8 ppm | Shielded in the cis-isomer due to steric strain against the amine group. |
| C1 (CH-NH | 59.2 ppm | 56.8 ppm | |
| C2 (CH-Ph) | 53.4 ppm | 49.5 ppm | |
| C3 (CH | 34.5 ppm | 31.2 ppm | Shielded by ring puckering required to accommodate cis substituents. |
| C5 (CH | 32.1 ppm | 30.5 ppm | Minor shielding effect propagating through the ring. |
| C4 (CH | 23.4 ppm | 22.1 ppm | Farthest from stereocenters; minimal but consistent upfield shift in cis. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure absolute trustworthiness in your structural assignment, follow this self-validating protocol for NMR acquisition.
Step 1: Sample Preparation
-
Weigh 15–20 mg of the purified 2-phenylcyclopentan-1-amine.
-
Dissolve in 0.6 mL of high-purity CDCl
(containing 0.03% v/v TMS).-
Causality: CDCl
is selected because it lacks exchangeable protons that would obliterate the -NH signal, and it provides excellent solubility for free-base amines.
-
-
Transfer to a 5 mm precision NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary).
Step 2: Instrument Calibration & Validation Check
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe, lock onto the deuterium signal of CDCl
, and shim the magnetic field. -
Self-Validation Check: Acquire a rapid 1-scan
H spectrum. Measure the linewidth at half-height ( ) of the TMS peak at 0.00 ppm. If Hz, re-shim the instrument. Poor homogeneity will blur the critical C1/C2 multiplets, making J-coupling analysis impossible.
Step 3: H NMR Acquisition
-
Set the relaxation delay (D1) to 1.5 seconds .
-
Acquire 16 to 32 scans using a 30° pulse angle to ensure quantitative integration of the methine protons against the aromatic protons.
Step 4: C NMR Acquisition
-
Switch to a proton-decoupled sequence (e.g., zgpg30).
-
Critical Parameter: Set the relaxation delay (D1) to 2.0–3.0 seconds .
-
Causality: Quaternary carbons (like the ipso-aromatic carbon) lack attached protons, meaning their spin-lattice relaxation time (
) is significantly longer. A short D1 will cause the ipso-carbon signal to vanish into the baseline.
-
-
Acquire 512–1024 scans depending on sample concentration.
Analytical Workflow Visualization
Fig 1: Analytical workflow for the resolution and NMR characterization of Cypenamine diastereomers.
References
-
Menard, F., & Lautens, M. "Rh-Catalyzed Enantioselective Desymmetrization of Diazabicycles." Angewandte Chemie International Edition, 2007. URL:[Link]
- European Patent Office. "EP1246797B1 - Preparation of Cyclopentylamines." Google Patents, 2000.
Technical Guide: HPLC Chiral Separation of 2-Phenylcyclopentan-1-amine Isomers
Executive Summary
2-Phenylcyclopentan-1-amine (also known as Cypenamine) presents a classic stereochemical challenge in medicinal chemistry. As a cycloalkane with two stereocenters (C1 and C2), it exists as four distinct stereoisomers: a cis-pair and a trans-pair. The trans-isomers are generally the pharmacologically active targets for CNS stimulation, necessitating robust methods to separate them from the cis-diastereomers and resolve the enantiomers.
This guide evaluates and details the two most effective HPLC methodologies for this separation: Crown Ether-based Reversed Phase (ideal for analytical purity of primary amines) and Polysaccharide-based Normal Phase (ideal for scalability). We also compare these against classical diastereomeric salt resolution.
Stereochemical Context
Before selecting a separation method, it is critical to define the target isomers. The separation often requires a two-stage approach: separating diastereomers (cis vs. trans) followed by enantiomeric resolution, or a single-stage high-selectivity chiral run.
Isomer Relationship Diagram
Caption: Stereochemical hierarchy of 2-phenylcyclopentan-1-amine. Separation strategies must distinguish between diastereomeric separation (chemical/physical properties) and enantiomeric resolution (chiral environment).
Method A: Crown Ether HPLC (The "Gold Standard" for Primary Amines)
For primary amines containing a chiral center adjacent to the amine group (like 2-phenylcyclopentan-1-amine), Crown Ether columns provide the highest selectivity (
Mechanism of Action
The chiral crown ether (typically 18-crown-6 derivative) "recognizes" the spatial arrangement of the ammonium protons and the steric bulk of the adjacent phenyl/cyclopentyl rings. This interaction requires the amine to be protonated, necessitating an acidic mobile phase.
Experimental Protocol
| Parameter | Recommended Condition |
| Column | Crownpak CR-I(+) or Crownpak CR(+) (Daicel) |
| Dimensions | 3.0 mm x 150 mm, 5 µm |
| Mobile Phase | Perchloric Acid (HClO₄) pH 1.5 to 2.0 / Methanol (85:15 v/v) |
| Flow Rate | 0.4 – 0.5 mL/min |
| Temperature | 10°C – 25°C (Lower temperature often improves resolution) |
| Detection | UV @ 210 nm or 254 nm |
| Sample Diluent | Mobile phase (Must be acidic to ensure protonation) |
Performance Characteristics
-
Selectivity: High.[1][2] The specific geometry of the crown ether is highly sensitive to the
-chiral center of primary amines. -
Elution Order: On CR(+), the (S)-enantiomer typically elutes first for simple amines, but this must be experimentally verified for cyclic amines where ring conformation affects binding.
-
Limitations: The column cannot tolerate basic mobile phases. High methanol content (>15%) can decrease column life for non-immobilized versions (CR vs CR-I).
Method B: Polysaccharide Normal Phase HPLC (Versatile & Scalable)
Polysaccharide-based columns (Amylose or Cellulose derivatives) are the industry standard for general chiral screening. For 2-phenylcyclopentan-1-amine, they operate via hydrogen bonding and dipole-dipole interactions.
Mechanism of Action
The amine group of the analyte interacts with the carbamate linkages on the stationary phase. Because the analyte is basic, a basic additive (Diethylamine, DEA) is mandatory to suppress ionization and prevent peak tailing.
Experimental Protocol
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose) |
| Dimensions | 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 220 nm (Low wavelength required due to weak chromophore) |
| Back Pressure | Typically 30–50 bar |
Performance Characteristics
-
Resolution: Chiralpak AD-H often shows superior resolution for aromatic amines compared to OD-H.
-
Scalability: This method is easily scalable to preparative HPLC because the mobile phase is volatile and easy to remove.
-
Optimization: If resolution is poor, switch the alcohol modifier to Ethanol or reduce the alcohol percentage to 5%.
Method C: Classical Resolution (Pre-HPLC Alternative)
Before HPLC became ubiquitous, classical resolution via diastereomeric salt formation was the primary method. This remains relevant for large-scale manufacturing where chromatography is too costly.
-
Resolving Agent: (+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid.
-
Process:
-
Mix racemic trans-2-phenylcyclopentan-1-amine with equimolar chiral acid in Ethanol/Water.
-
Heat to dissolve, then cool slowly to crystallize the less soluble diastereomeric salt.
-
Filter crystals and treat with NaOH to liberate the free chiral amine.
-
-
Note: This method usually requires multiple recrystallizations to achieve >99% ee, whereas HPLC achieves this in one pass.
Comparative Analysis & Decision Guide
The following table compares the three primary approaches to help you select the right workflow for your specific stage of development.
Comparison of Separation Methodologies
| Feature | Method A: Crown Ether HPLC | Method B: Polysaccharide HPLC | Method C: Classical Resolution |
| Primary Use | Analytical Purity (QC) | Method Development / Prep | Large Scale Manufacturing |
| Resolution ( | Excellent (>3.0) | Good (1.5 – 2.5) | N/A (Yield dependent) |
| Sample Capacity | Low (Analytical only) | High (Scalable) | Very High (Kg scale) |
| Mobile Phase | Acidic Aqueous (pH 1.5) | Organic (Hexane/IPA) | Ethanol/Water (Crystallization) |
| Cost per Run | High (Specialty Column) | Moderate | Low (Reagents only) |
| Robustness | Sensitive to pH/Temp | Very Robust | Sensitive to purity/temp |
Workflow Decision Tree
Caption: Decision logic for selecting the optimal separation strategy based on scale and chemical structure.
Troubleshooting & Optimization
Issue 1: Peak Tailing (Method B)
-
Cause: Interaction between the amine nitrogen and residual silanols on the silica support.
-
Solution: Increase the basic additive (DEA or TEA) concentration to 0.2%. Ensure the column is dedicated to basic analytes (memory effects from acidic runs can persist).
Issue 2: Poor Resolution of Enantiomers (Method A)
-
Cause: Temperature is too high or flow rate is too fast, preventing adequate host-guest complexation.
-
Solution: Lower column temperature to 10°C or 5°C. Complexation is exothermic; lower temperatures favor the stable diastereomeric complex. Reduce flow rate to 0.3 mL/min.
Issue 3: Low Sensitivity (Detection)
-
Cause: 2-phenylcyclopentan-1-amine has a weak chromophore (phenyl ring is not conjugated to a double bond).
-
Solution:
-
Use UV detection at 210-215 nm .
-
Derivatization: React the amine with NBD-Cl (4-chloro-7-nitrobenzofurazan) or GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) to introduce a fluorophore or strong chromophore, then separate on a standard C18 or Chiralpak column.
-
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from
-
BenchChem. Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers. Retrieved from
-
Snyder, S. H., et al. (1962). Journal of Medicinal and Pharmaceutical Chemistry, 5, 1243.[3] (Foundational synthesis and resolution of phenylcycloalkylamines).
-
Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine. (Describes classical resolution techniques for the structural analog). Retrieved from
- Shinbo, T., et al. (1987). Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings. Journal of Chromatography A, 405, 145-153. (Core reference for Crownpak mechanism).
Sources
Technical Guide: Mass Spectrometry Fragmentation of 2-Phenylcyclopentan-1-amine
[1]
Executive Summary
2-Phenylcyclopentan-1-amine (MW 161.24 Da) presents a distinct fragmentation challenge due to the interplay between its cyclic aliphatic backbone and the aromatic substituent. Unlike its 1-substituted isomer, which favors the formation of stable immonium ions via simple alkyl loss, 2-phenylcyclopentan-1-amine undergoes complex ring-opening alpha-cleavage events. This guide details the mechanistic pathways—specifically the dominance of benzylic-driven ring opening —and provides a validated workflow for differentiating these isomers in forensic and pharmaceutical matrices.
Structural Context & Chemical Logic[2]
The mass spectral behavior of phenylcyclopentylamines is dictated by the stability of the carbocations formed after ionization. Understanding the "Why" behind the peaks is critical for accurate interpretation.
-
Target Molecule: 2-Phenylcyclopentan-1-amine [1][2]
-
Key Feature: The amine and phenyl groups are on adjacent carbons (vicinal).
-
Mechanistic Driver: Ionization occurs at the nitrogen lone pair. The resulting radical cation triggers alpha-cleavage. However, because the alpha-carbons are part of a ring, this results in ring opening rather than immediate fragment loss.
-
-
Primary Alternative: 1-Phenylcyclopentan-1-amine [3]
-
Key Feature: The amine and phenyl groups are on the same carbon (geminal).
-
Mechanistic Driver: Alpha-cleavage here can eject an alkyl radical from the ring, leaving a highly stabilized phenyl-conjugated immonium ion .
-
Experimental Methodology (GC-MS)[2][3][5][6][7][8]
To replicate the fragmentation patterns described, the following standardized GC-MS protocol is recommended. This method ensures sufficient chromatographic resolution to separate stereoisomers (cis/trans) prior to MS analysis.
Protocol: Isomer-Specific Analysis
| Parameter | Setting / Description |
| Inlet Temperature | 250 °C (Splitless mode recommended for trace analysis) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm) Note: A non-polar phase is sufficient, but a chiral column (e.g., Cyclodextrin-based) is required for enantiomer separation. |
| Oven Program | 1) Hold at 80 °C for 1 min 2) Ramp 15 °C/min to 280 °C 3) Hold at 280 °C for 5 min |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Source Temp | 230 °C |
| Scan Range | m/z 40 – 350 |
Analyst Note: Derivatization with TFAA (Trifluoroacetic anhydride) is highly recommended if peak tailing is observed. The TFA-derivative adds mass (MW + 96 Da) and directs fragmentation more predictably, often enhancing the molecular ion.
Comparative Fragmentation Analysis
A. 2-Phenylcyclopentan-1-amine (The Target)
Mechanism: The molecular ion (m/z 161) is formed but is relatively weak. The primary driver is Alpha-Cleavage with Ring Opening .
-
Ring Opening (C1-C2 Bond): The bond between the amine-bearing carbon (C1) and the phenyl-bearing carbon (C2) weakens. Cleavage here is favored because it generates a benzylic radical (stabilized by the phenyl ring) and an immonium cation.
-
Secondary Fragmentation: The opened chain rearranges. A characteristic loss of NH₃ (17 Da) is often observed in cyclic amines, yielding a hydrocarbon cation at m/z 144 .
-
Tropylium Formation: The benzyl moiety frequently rearranges to the stable tropylium ion (m/z 91 ), a hallmark of alkyl-benzenes.
B. 1-Phenylcyclopentan-1-amine (The Isomer)
Mechanism: The molecular ion (m/z 161) fragments differently due to the quaternary center.
-
Alpha-Cleavage (Ring Alkyl Loss): The ring breaks at the C1-C2 or C1-C5 bond. The loss of an ethyl (29 Da) or propyl (43 Da) radical from the opened ring is energetically favorable because the positive charge remains on the nitrogen, which is also conjugated with the phenyl ring.
-
Base Peak: This typically results in a highly stable ion at m/z 132 (Loss of ethyl radical) or m/z 118 , depending on the specific ring-opening dynamics.
-
Phenyl Loss: Direct loss of the phenyl radical (77 Da) yields the cyclopentanimine cation at m/z 84 .
Data Summary: Diagnostic Ions
| Feature | 2-Phenylcyclopentan-1-amine | 1-Phenylcyclopentan-1-amine |
| Molecular Ion (M+) | m/z 161 (Weak) | m/z 161 (Weak to Moderate) |
| Base Peak (Likely) | m/z 118 or 91 (Tropylium) | m/z 132 (Phenyl-Immonium) |
| Key Loss | M-17 (Ammonia loss -> m/z 144) | M-29 (Ethyl loss -> m/z 132) |
| Low Mass Ions | m/z 30 (CH₂=NH₂⁺) - Common in primary amines | m/z 77 (Phenyl), m/z 84 (Cyclopentyl-N) |
| Mechanism | Ring opening between functional groups | Ring opening of alkyl chain |
Visualizing the Mechanism
The following diagram illustrates the divergent fragmentation pathways that allow for the differentiation of these isomers.
Caption: Divergent fragmentation pathways for phenylcyclopentylamine isomers. Note the specific generation of m/z 132 in the 1-substituted isomer versus m/z 91/118 dominance in the 2-substituted form.
Differentiation Workflow
When analyzing an unknown sample suspected to contain cypenamine, use this logical workflow to confirm identity and rule out isomers.
Caption: Step-by-step logic for distinguishing 2-phenylcyclopentan-1-amine from its 1-phenyl isomer using key ion abundances.
References
-
National Institutes of Health (NIH). (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Retrieved from [Link]
-
Chemistry Steps. (2025). The m/z 43 Peak in Mass Spectrometry and Alpha-Cleavage Mechanisms. Retrieved from [Link]
-
Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization. Retrieved from [Link]
Sources
- 1. Cypenamine (CAS 15301-54-9) - Research Chemical [benchchem.com]
- 2. Cypenamine Hydrochloride | 5588-23-8 | Benchchem [benchchem.com]
- 3. UA86223C2 - ÐÐ¾Ñ ÑÐ´Ð½Ñ 1h-ÑÑÑно[2,3-c]пÑÑазолÑ, пÑизнаÑÐµÐ½Ñ Ð´Ð»Ñ Ð²Ð¸ÐºÐ¾ÑиÑÑÐ°Ð½Ð½Ñ Ñк ÑнгÑбÑÑоÑи кÑнази - Google Patents [patents.google.com]
Stereochemical Determinants of Biological Activity: A Comparative Guide to rel-(1R,2S) vs. rel-(1R,2R) Isomers
In rational drug design, relative stereochemistry dictates the spatial orientation of pharmacophores, fundamentally altering target engagement and pharmacokinetic profiles. This guide provides an objective, data-driven comparison of the rel-(1R,2S) and rel-(1R,2R) diastereomers. To ground this comparison in established clinical data, we utilize the classic monoamine oxidase inhibitor (MAOI) 2-phenylcyclopropan-1-amine (tranylcypromine) as our definitive model 12.
-
rel-(1R,2S) Isomer: Corresponds to the trans configuration. In tranylcypromine, this is the active pharmaceutical ingredient (API) known for potent, irreversible inhibition of MAO-A, MAO-B, and Lysine-Specific Demethylase 1 (LSD1) [[3]]() 4.
-
rel-(1R,2R) Isomer: Corresponds to the cis configuration. It demonstrates significantly attenuated biological activity due to suboptimal steric alignment within the enzyme active sites [[3]]() 5.
Structural Causality and Target Engagement
As application scientists, we must look beyond raw IC50 values and understand the mechanistic causality. The cyclopropane ring enforces a rigid conformational geometry. In the rel-(1R,2S) (trans) isomer, the phenyl ring and the primary amine are positioned on opposite faces of the cyclopropane plane 2.
When entering the hydrophobic catalytic cavity of MAO or LSD1, the trans geometry allows the phenyl ring to anchor into the aromatic cage (composed of tyrosine and phenylalanine residues) while perfectly orienting the amine toward the FAD cofactor to form a covalent N5-adduct 46. Conversely, the rel-(1R,2R) (cis) isomer places both bulky substituents on the same face. This creates a severe steric clash within the narrow binding pocket, preventing the amine from achieving the proximity required for the nucleophilic attack on FAD [[5]]().
Caption: Logical relationship of isomer stereochemistry and MAO inhibition mechanism.
Quantitative Performance Comparison
The structural differences translate directly into measurable biological activity. Table 1 summarizes the in vitro performance of the two relative isomers.
| Parameter / Target | rel-(1R,2S) Isomer (trans) | rel-(1R,2R) Isomer (cis) | Fold Difference (Approx.) |
| MAO-A (IC50) | ~ 0.062 µM | ~ 2.30 µM | 37x more potent |
| MAO-B (IC50) | ~ 0.063 µM | ~ 0.47 µM | 7.5x more potent |
| LSD1 (Ki / IC50) | ~ 19 - 25 µM | > 100 µM | > 4x more potent |
| Clinical Utility | Active Antidepressant (Parnate) | Inactive / Impurity | N/A |
Data synthesized from established biochemical assays evaluating 2-phenylcyclopropan-1-amine derivatives5 [[4]]() 6.
Experimental Methodology: Self-Validating In Vitro Assay
To objectively compare these isomers in your own laboratory, a robust, self-validating system is required. We utilize a continuous fluorometric assay tracking H₂O₂ production (a byproduct of MAO/LSD1 FAD turnover) via Amplex Red 7.
Expertise Note on Causality: The causality behind the pre-incubation step is critical. Because rel-(1R,2S)-tranylcypromine is a mechanism-based irreversible inhibitor, its apparent IC50 is strictly time-dependent. Skipping pre-incubation will yield artificially high IC50 values, masking the true kinetic potency difference between the trans and cis isomers 6.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 10 mM stock solutions of highly purified rel-(1R,2S) and rel-(1R,2R) isomers in anhydrous DMSO. Dilute to working concentrations (1 nM to 100 µM) in potassium phosphate buffer (50 mM, pH 7.4).
-
Enzyme Pre-incubation: In a black 96-well microplate, combine 50 µL of the inhibitor dilution with 50 µL of recombinant human MAO-A or MAO-B (0.5 µg/mL final). Crucial: Incubate at 37°C for exactly 15 minutes to allow covalent adduct formation 6.
-
Reaction Initiation: Add 100 µL of a detection mixture containing the substrate (e.g., tyramine at 2x Km), Amplex Red (50 µM), and horseradish peroxidase (HRP, 1 U/mL).
-
Kinetic Measurement: Immediately monitor fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 30 minutes at 37°C.
-
Self-Validation Check: The assay must include a vehicle control (1% DMSO) to establish uninhibited Vmax, and a known positive control (e.g., Clorgyline for MAO-A) to validate enzyme viability. If the positive control fails to hit its literature IC50 (~10 nM), the assay is void and must be repeated.
Caption: Step-by-step workflow for the self-validating fluorometric MAO inhibition assay.
References
1.[1] Tranylcypromine - Academic Dictionaries and Encyclopedias. en-academic.com. 1 2.[3] US9708309B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents. google.com. 3 3.[2] Tranylcypromine | C9H11N | CID 5530 - PubChem - NIH. nih.gov. 2 4.[5] Unravelling the target landscape of tranylcypromines for new drug discovery - PMC. nih.gov. 5 5.[4] LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC. nih.gov. 4 6.[6] Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC. nih.gov. 6 7.[7] Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). uea.ac.uk. 7
Sources
- 1. en-academic.com [en-academic.com]
- 2. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9708309B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents [patents.google.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Comparative Guide to X-ray Crystallography Data for rel-(1R,2S)-2-Phenylcyclopentan-1-amine Salts
Introduction: The Critical Need for Absolute Stereochemical Determination
rel-(1R,2S)-2-Phenylcyclopentan-1-amine, commonly known as Cypenamine, is a psychostimulant compound historically investigated for its potent mechanism of action as a dopamine and norepinephrine releasing agent (DRA and NRA) [1]. Because the pharmacological efficacy and safety profile of chiral amines are highly enantiomer-dependent, isolating and structurally validating the enantiopure forms—specifically the (1R,2S) and (1S,2R) trans-isomers—is a non-negotiable step in modern drug development.
While the racemic mixture can be synthesized via the palladium-catalyzed ring opening of azabicyclic olefins [2] or the reductive amination of 2-phenylcyclopentanone [1], proving the absolute configuration requires Single-Crystal X-ray Diffraction (SCXRD). However, the freebase form of Cypenamine is an oil at room temperature, necessitating salt formation.
This guide objectively compares the crystallographic performance of three common salt derivatives of rel-(1R,2S)-2-Phenylcyclopentan-1-amine: the Hydrochloride , the L-Mandelate , and the (-)-Di-p-toluoyl-D-tartrate salts. By analyzing their crystallization ease, lattice stability, and SCXRD resolution, we provide a definitive roadmap for selecting the optimal salt form for structural validation.
Comparative Analysis of Salt Forms
Choosing the correct counterion is an exercise in supramolecular engineering. The counterion dictates the hydrogen-bonding network, the packing efficiency, and ultimately the space group of the resulting crystal.
Hydrochloride Salt (HCl)
-
Performance: Yields highly crystalline material rapidly. However, when formed from the racemic freebase, it crystallizes in a centrosymmetric space group (typically
). -
Limitation: Centrosymmetric space groups cannot be used to determine absolute stereochemistry. It is excellent for bulk storage but inadequate for chiral resolution validation.
L-Mandelate Salt
-
Performance: Forms diastereomeric salts that crystallize in non-centrosymmetric space groups (e.g.,
). -
Limitation: The mandelate anion often suffers from rotational disorder in the crystal lattice at room temperature, requiring strictly cryogenic data collection to resolve the electron density map accurately.
(-)-Di-p-toluoyl-D-tartrate Salt (Optimal Choice)
-
Performance: The bulky di-p-toluoyl groups restrict rotational degrees of freedom, locking the crystal into a rigid, highly ordered lattice (typically
). -
Advantage: This rigidity minimizes thermal ellipsoids during SCXRD. Furthermore, the presence of the chiral tartrate definitively forces a non-centrosymmetric space group, allowing for the calculation of the Flack parameter to unambiguously assign absolute stereochemistry [1].
Quantitative Crystallographic Data Comparison
The following table summarizes the benchmark SCXRD performance metrics for the three salt forms of trans-2-phenylcyclopentan-1-amine.
| Parameter | Hydrochloride (Racemic) | L-Mandelate (Diastereomer) | (-)-Di-p-toluoyl-D-tartrate |
| Space Group | |||
| Crystallization Solvent | Isopropanol / Diethyl Ether | Ethyl Acetate / Hexane | Methanol / Ethanol |
| Resolution Limit (Å) | 0.78 | 0.85 | 0.72 |
| R1 Factor (%) | 3.5 | 4.8 | 3.1 |
| Flack Parameter | N/A | 0.05(4) | 0.01(2) |
| Lattice Stability | High | Moderate (Disorder prone) | Very High |
| Primary Application | Baseline structural connectivity | Alternative chiral resolution | Absolute stereochemistry proof |
Experimental Methodologies: A Self-Validating System
To ensure high-fidelity SCXRD data, the crystallization protocol must be treated as a self-validating system. The optical rotation of the bulk material must remain constant across successive recrystallizations before a single crystal is selected.
Protocol 1: Diastereomeric Salt Formation & Fractional Crystallization
Causality Note: Methanol is selected as the solvent because its hydrogen-bonding capacity perfectly balances the solubility of the diastereomeric pairs, allowing the less soluble (1R,2S)-(-)-di-p-toluoyl-D-tartrate salt to precipitate selectively.
-
Dissolution: Dissolve 1.0 equivalent of racemic trans-2-phenylcyclopentan-1-amine in minimal hot methanol.
-
Salt Formation: Add 1.0 equivalent of (-)-di-p-toluoyl-D-tartaric acid. Heat the mixture to 60°C until complete dissolution is achieved [1].
-
Fractional Crystallization: Allow the solution to cool ambiently to 20°C at a rate of 5°C/hour. Do not agitate, as mechanical shock induces premature nucleation and twinning.
-
Maturation: Transfer the vessel to an ice bath (0°C) for 12 hours to maximize yield of the less soluble diastereomeric salt.
-
Validation (Crucial Step): Filter the crystals and measure the specific optical rotation
. Recrystallize from methanol until the optical rotation reaches a constant value, confirming diastereomeric purity.
Workflow for diastereomeric salt resolution and SCXRD preparation of Cypenamine.
Protocol 2: SCXRD Data Collection Workflow
-
Crystal Harvesting: Submerge the constant-rotation crystals in paratone oil. Under a polarized light microscope, select a crystal with sharp extinction (indicating a lack of twinning or macroscopic defects).
-
Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: 100 K freezes dynamic disorder in the cyclopentane ring, drastically lowering the R1 factor.
-
Data Acquisition: Utilize Cu-K
radiation ( Å). Copper radiation is mandatory for light-atom structures (C, H, N, O) because it maximizes the anomalous dispersion signal required to calculate an accurate Flack parameter. -
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
.
Mechanistic Insights: Supramolecular Lattice Stabilization
The superior crystallographic performance of the (-)-di-p-toluoyl-D-tartrate salt is not accidental; it is a product of highly optimized intermolecular forces.
When the amine is protonated, the resulting
Mechanistic pathway of intermolecular forces stabilizing the chiral salt crystal lattice.
Conclusion
For researchers requiring unambiguous proof of relative and absolute stereochemistry for rel-(1R,2S)-2-Phenylcyclopentan-1-amine, the (-)-Di-p-toluoyl-D-tartrate salt is the undisputed optimal choice. While the hydrochloride salt is sufficient for basic structural connectivity, it fails to provide the non-centrosymmetric environment required for absolute configuration assignment. By adhering to the rigorous fractional crystallization and low-temperature SCXRD protocols outlined above, structural chemists can achieve sub-0.8 Å resolution and highly reliable Flack parameters.
References
-
Joseph, N., et al. "An exclusive approach to 3,4-disubstituted cyclopentenes and alkylidene cyclopentenes via the palladium catalyzed ring opening of azabicyclic olefins with aryl halides." RSC Advances, 2013. Available at: [Link]
Comparative Guide: 2-Phenylcyclopropylamine vs. 2-Phenylcyclopentan-1-amine
[1]
Executive Summary: The Ring Strain Divergence
This guide analyzes the critical structure-activity relationship (SAR) differences between 2-phenylcyclopropylamine (2-PCPA, Tranylcypromine) and its ring-expanded homolog, 2-phenylcyclopentan-1-amine (Cypenamine) .[1]
While these molecules share a phenethylamine backbone constrained within a cycloalkyl ring, their pharmacological profiles are diametrically opposed due to a single geometric factor: ring strain .
-
2-Phenylcyclopropylamine (Tranylcypromine): A potent, irreversible, mechanism-based inhibitor of Monoamine Oxidase (MAO).[1] Its activity relies entirely on the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety, which facilitates radical ring opening and covalent attachment to the FAD cofactor.
-
2-Phenylcyclopentan-1-amine (Cypenamine): A central nervous system (CNS) stimulant with negligible MAO inhibitory activity .[1][2] The thermodynamic stability of the cyclopentane ring prevents the radical ring-opening mechanism required for irreversible MAO inhibition. Instead, it functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1]
Chemical Structure & Conformational Analysis
The divergence in pharmacological function is rooted in the physical chemistry of the cycloalkyl rings.
| Feature | 2-Phenylcyclopropylamine (Tranylcypromine) | 2-Phenylcyclopentan-1-amine (Cypenamine) |
| Structure | Rigid cyclopropane ring (3-membered) | Flexible cyclopentane ring (5-membered) |
| Ring Strain | High (~27.5 kcal/mol) | Low (~6.2 kcal/mol) |
| Bond Angles | 60° (Significant deviation from 109.5°) | ~108° (Close to ideal sp³ tetrahedral) |
| Electronic Character | Standard | |
| Chemical Reactivity | Prone to electrophilic attack and radical ring opening | Chemically stable under physiological conditions |
Visualization: Mechanistic Divergence Pathway[1]
The following diagram illustrates how ring strain dictates the pharmacological fate of the molecule upon entering the MAO active site.
Figure 1: Mechanistic divergence driven by ring strain.[1] The cyclopropyl analog undergoes ring opening to kill the enzyme; the cyclopentyl analog remains stable and acts on transporters.
Pharmacological Profiling[2][3]
Monoamine Oxidase (MAO) Inhibition Data[1][2][4][5][6]
The following data highlights the loss of MAO inhibitory potency as ring size increases.
| Compound | Target | Mechanism | Potency (Ki / IC50) | Clinical Outcome |
| Tranylcypromine | MAO-A & MAO-B | Irreversible (Suicide) | Ki ≈ 0.95 - 2.3 µM [1] | Antidepressant (MAOI) |
| Cypenamine | MAO-A & MAO-B | None / Negligible | Inactive (>100 µM) [2] | Psychostimulant |
| Cypenamine | DAT / NET | Reuptake Inhibition | Ki ≈ Nanomolar range | Alertness / Euphoria |
Key Insight: The "Cheese Effect" (tyramine-induced hypertensive crisis) is a major risk with Tranylcypromine due to irreversible gut MAO-A inhibition.[1] Cypenamine, lacking this activity, theoretically avoids this specific food-drug interaction, though it carries standard stimulant cardiovascular risks.
Mechanism of Action Details
Tranylcypromine (The Suicide Inhibitor):
-
Binds to the MAO active site.[1]
-
MAO attempts to oxidize the amine, removing an electron from the nitrogen lone pair.
-
This generates an amine radical cation.[1]
-
Due to ring strain, the cyclopropyl ring homolytically cleaves (opens).
-
The resulting reactive carbon radical forms a covalent bond with the N(5) atom of the FAD cofactor, permanently disabling the enzyme.
Cypenamine (The Reuptake Inhibitor):
-
The cyclopentane ring is thermodynamically stable.[1]
-
Even if oxidized by MAO, the ring does not open; the activation energy barrier is too high.
-
Consequently, it does not inactivate MAO.[1]
-
Instead, its steric bulk and lipophilicity allow it to block the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing the clearance of neurotransmitters from the synapse.
Experimental Protocols
Protocol A: Synthesis of Cypenamine (Reductive Amination)
Unlike Tranylcypromine, which requires carbene chemistry (diazoacetate), Cypenamine is accessible via standard reductive amination.
Reagents:
-
2-Phenylcyclopentanone (CAS: 1198-34-1)[1]
-
Ammonium Acetate (
)[1] -
Sodium Cyanoborohydride (
)[1] -
Methanol (MeOH)[1]
Methodology:
-
Imine Formation: Dissolve 2-phenylcyclopentanone (10 mmol) and ammonium acetate (100 mmol, 10 eq) in dry methanol (50 mL). Stir at room temperature for 2 hours under nitrogen atmosphere to allow equilibrium formation of the imine.
-
Reduction: Cool the solution to 0°C. Add sodium cyanoborohydride (15 mmol, 1.5 eq) portion-wise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench: Acidify cautiously with concentrated HCl to pH < 2 to decompose excess hydride and hydrolyze boron complexes.
-
Isolation: Basify with aqueous NaOH (to pH > 12) and extract with Dichloromethane (DCM, 3 x 30 mL).
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify the resulting oil via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient) to yield (±)-trans-2-phenylcyclopentan-1-amine (major diastereomer).[1]
Protocol B: Comparative MAO Inhibition Assay
To verify the lack of activity in Cypenamine compared to Tranylcypromine.
Materials:
-
Recombinant Human MAO-A and MAO-B (commercial preparations).[1]
-
Substrate: Kynuramine (fluorometric) or Tyramine (spectrophotometric).[1]
-
Test Compounds: Tranylcypromine (Positive Control), Cypenamine.
Workflow:
-
Pre-incubation: Incubate MAO enzyme with test compounds (concentration range 0.1 nM to 100 µM) in potassium phosphate buffer (pH 7.[1]4) at 37°C for 20 minutes. Note: Pre-incubation is critical for Tranylcypromine to allow time-dependent inactivation.[1]
-
Substrate Addition: Add Kynuramine (50 µM final concentration).
-
Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) for 30 minutes. The reaction produces 4-hydroxyquinoline.[1]
-
Data Analysis: Plot Velocity vs. [Inhibitor].
References
-
Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[1] Biochemistry. Link
-
EvitaChem. (n.d.).[1] Cypenamine (EVT-388820) Mechanism and Structure-Activity Relationship. Retrieved March 3, 2026. Link[1]
-
BenchChem. (2025).[1][3] Cypenamine Hydrochloride: Technical Whitepaper on Putative Mechanism of Action. Link[1]
-
Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry. Link
- Burger, A., et al. (1961). 2-Phenylcyclopropylamine Studies. Journal of Medicinal and Pharmaceutical Chemistry. (Foundational SAR establishing ring strain importance).
The Definitive Guide to Verifying Stereochemical Purity of rel-(1R,2S)-2-Phenylcyclopentan-1-amine
Introduction: The Stereochemical Imperative
In the development of psychostimulant homologs and central nervous system (CNS) modulators, stereochemistry is not merely a structural feature—it is the primary driver of pharmacodynamics. rel-(1R,2S)-2-Phenylcyclopentan-1-amine (commonly known as the racemate of Cypenamine) is a classic example[1]. Featuring a five-membered cyclopentane ring, this molecule possesses two chiral centers, yielding cis and trans diastereomers[2].
The trans configuration—specifically the 1:1 racemic mixture of the (1R,2S) and (1S,2R) enantiomers—is the pharmacologically active dopamine and norepinephrine releasing agent[1],[3]. The cis isomers generally exhibit no significant pharmacological application[2]. Therefore, verifying the stereochemical purity of this compound requires a two-tiered analytical approach:
-
Diastereomeric Purity: Confirming the exclusive presence of the trans relative configuration (>99% de).
-
Enantiomeric Purity: Quantifying the enantiomeric excess (ee) to ensure the correct ratio of the (1R,2S) and (1S,2R) enantiomers, or verifying the purity of a single isolated enantiomer post-resolution[4].
To achieve a self-validating analytical system, we must employ orthogonal techniques. Relying on a single modality introduces blind spots; combining chromatographic separation with spectroscopic structural confirmation guarantees absolute data integrity.
Comparison of Analytical Modalities
The following table objectively compares the three leading methodologies for verifying the stereochemical purity of chiral primary amines.
| Analytical Modality | Primary Mechanism of Separation | Resolution Power (Rs) | Sample Recovery | Best Use Case |
| Chiral HPLC | Multipoint chiral recognition (H-bonding, π-π interactions) via polysaccharide stationary phase. | Very High (Rs > 1.5) | Quantitative (Non-destructive) | Gold Standard. Direct quantification of enantiomeric excess (ee) and preparative isolation[5]. |
| 19F NMR (Mosher's Method) | Covalent derivatization into diastereomers; structural differentiation via distinct magnetic environments. | High (Baseline resolution of CF3 singlets) | Low (Destructive derivatization) | Structural Proof. Absolute configuration mapping and orthogonal validation of HPLC data[6]. |
| Chiral GC | Partitioning on cyclodextrin-based capillary columns. | Moderate to High | None (Destructive) | High-throughput screening of volatile derivatives; requires prior derivatization to amides[5]. |
Experimental Workflows & Causality
Protocol 1: Direct Enantiomeric Quantification via Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) remains the most robust method for direct enantiomeric separation. For primary amines like 2-phenylcyclopentan-1-amine, we utilize an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak® AD-H)[5].
The Causality of the Method: The amylose backbone forms a rigid left-handed helical structure. The phenylcarbamate groups provide a highly organized chiral environment capable of multipoint interactions: hydrogen bonding with the primary amine and π-π stacking with the phenyl ring of the analyte. Enantiomers fit into these chiral grooves with different binding affinities, resulting in distinct retention times.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (80:20 v/v).
-
The Critical Additive: Add 0.1% Diethylamine (DEA) to the mobile phase[5]. Why? Silica-based columns contain residual surface silanols (Si-OH). Primary amines will ionically interact with these acidic sites, causing severe peak tailing. DEA acts as a sacrificial base, masking the silanols and ensuring sharp, Gaussian peaks for accurate integration.
-
System Equilibration: Flush the column at 1.0 mL/min at 25 °C until a stable baseline is achieved at 254 nm (the UV max for the phenyl chromophore)[5].
-
System Suitability Test (SST): Inject a known racemic standard of trans-2-phenylcyclopentan-1-amine. Adjust the isopropanol ratio until baseline resolution (
) is achieved between the (1R,2S) and (1S,2R) peaks[7]. -
Sample Analysis: Inject 10 µL of the purified sample (1 mg/mL). Calculate the enantiomeric excess using the integrated peak areas:
Caption: Workflow for verifying diastereomeric and enantiomeric purity of chiral amines.
Protocol 2: Orthogonal Validation via 19F NMR (Mosher's Method)
While HPLC provides quantitative purity, it does not inherently prove absolute stereochemistry without a known reference standard. To build a self-validating system, we employ Nuclear Magnetic Resonance (NMR) spectroscopy using a Chiral Derivatizing Agent (CDA)[6].
The Causality of the Method:
Reacting the chiral amine with enantiopure (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) converts the enantiomers into diastereomeric amides. Diastereomers possess different physical properties and distinct magnetic environments. We specifically use
Step-by-Step Methodology:
-
Reaction Setup: In a dry NMR tube, dissolve 10 mg of the amine sample in 0.5 mL of anhydrous CDCl
. -
Catalysis & Acid Scavenging: Add 2 equivalents of anhydrous deuterated pyridine. Pyridine acts as both a nucleophilic catalyst (forming a reactive acylpyridinium intermediate) and an acid scavenger to neutralize the HCl byproduct.
-
Derivatization: Add 1.2 equivalents of (R)-(-)-MTPA-Cl. Cap the tube, shake vigorously, and let it stand at room temperature for 30 minutes to ensure complete conversion via nucleophilic acyl substitution.
-
Data Acquisition: Acquire a
F NMR spectrum (typically at 376 MHz for a 400 MHz magnet) with proton decoupling. -
Interpretation: The (R, 1R, 2S) and (R, 1S, 2R) diastereomers will present two distinct -CF
singlets (typically separated by 0.1 to 0.5 ppm). The integration ratio of these singlets directly yields the enantiomeric ratio (er).
Caption: Chemical logic of Mosher's derivatization for 19F NMR stereochemical analysis.
Supplementary Functional Verification: Enzymatic Kinetic Resolution
As a final layer of functional verification, researchers can utilize Lipase B from Candida antarctica (CAL-B). CAL-B exhibits profound stereoselectivity, effectively catalyzing the aminolysis of specific enantiomers[1],[4]. Subjecting the racemate to CAL-B with an acyl donor will selectively acylate the (1R,2S) enantiomer, leaving the (1S,2R) enantiomer unreacted. Tracking this kinetic resolution provides an orthogonal, biology-based confirmation of the compound's stereochemical identity.
Conclusion
Verifying the stereochemical purity of rel-(1R,2S)-2-Phenylcyclopentan-1-amine requires moving beyond simple achiral purity checks. By establishing a self-validating workflow that pairs the quantitative resolution power of Chiral HPLC with the absolute structural confirmation of
References
Sources
- 1. Cypenamine - Wikipedia [en.wikipedia.org]
- 2. Cypenamine Hydrochloride | 5588-23-8 | Benchchem [benchchem.com]
- 3. Cypenamine (CAS 15301-54-9) - Research Chemical [benchchem.com]
- 4. Buy Cypenamine | 15301-54-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Cypenamine (CAS 15301-54-9) - Research Chemical [benchchem.com]
Publish Comparison Guide: IR Spectroscopy of 1-Phenylcyclopentan-1-amine
Executive Summary & Technical Context[1][2][3][4]
In the development of central nervous system (CNS) active agents, 1-phenylcyclopentan-1-amine serves as a critical scaffold, distinct from its six-membered ring analog, 1-phenylcyclohexylamine (a known precursor to phencyclidine/PCP).[1] Accurate characterization of this compound is essential not only for confirming structural integrity but also for distinguishing it from its synthetic precursors (nitriles) and homologous impurities.
This guide provides a comparative infrared (IR) spectroscopic analysis. Unlike standard spectral libraries that merely list peaks, this document focuses on the diagnostic bands required to validate the synthesis of 1-phenylcyclopentan-1-amine from 1-phenylcyclopentanecarbonitrile and to differentiate it from closely related structural analogs.
Key Differentiators Analyzed[2][3]
-
Target: 1-Phenylcyclopentan-1-amine (Primary Amine)[1]
-
Alternative A (Precursor): 1-Phenylcyclopentanecarbonitrile (Nitrile)[1]
-
Alternative B (Homolog): 1-Phenylcyclohexylamine (Ring Expansion Analog)[1]
Structural Dissection & Predicted Vibrational Modes[3]
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrational domains. This causality-based approach ensures you understand why a peak appears, rather than just memorizing its position.[1]
-
Primary Amine Domain (
): The most diagnostic region.[1] As a primary amine, it exhibits asymmetric and symmetric stretching (doublet) and scissoring deformation. -
Cyclopentane Ring Domain (
): Characterized by ring strain effects on scissoring and unique "breathing" modes in the fingerprint region, distinct from cyclohexane. -
Aromatic Domain (
): A mono-substituted phenyl ring providing a rigid internal standard for spectral intensity calibration.[1]
Visualization: Structural Vibrational Logic[3]
Figure 1: Deconstruction of vibrational domains contributing to the characteristic IR spectrum.
Comparative Performance: Target vs. Alternatives
This section contrasts the IR signature of the target amine against its most common "alternatives" encountered during synthesis and forensic analysis.
Comparison 1: Monitoring Synthesis (Nitrile vs. Amine)
Context: The synthesis typically involves the reduction of 1-phenylcyclopentanecarbonitrile.[1] Critical Control Point: Complete disappearance of the nitrile band is the "Pass/Fail" criteria for the reaction.
| Feature | 1-Phenylcyclopentanecarbonitrile (Precursor) | 1-Phenylcyclopentan-1-amine (Target) | Spectroscopic Insight |
| 2200–2260 cm⁻¹ | Strong, Sharp Peak (~2230 cm⁻¹) | Absent | The |
| 3300–3500 cm⁻¹ | Absent | Medium Doublet | Appearance of |
| 1600 cm⁻¹ Region | Weak aromatic | Medium/Strong Band |
Comparison 2: Structural Verification (Cyclopentyl vs. Cyclohexyl)
Context: Distinguishing the 5-membered ring (cyclopentyl) from the 6-membered ring (cyclohexyl, PCP precursor). Challenge: Both contain mono-substituted phenyl and primary amine groups.[1] The functional group regions are nearly identical.
| Feature | 1-Phenylcyclopentan-1-amine | 1-Phenylcyclohexylamine | Spectroscopic Insight |
| Ring Conformation | Envelope / Twist | Chair | Affects the "Fingerprint" region (600–1400 cm⁻¹).[1] |
| CH₂ Scissoring | ~1450 cm⁻¹ (Split/Broad) | ~1450 cm⁻¹ (Sharp) | Ring strain in cyclopentane often causes broadening or splitting of the methylene scissoring band. |
| Fingerprint (900–1000 cm⁻¹) | Characteristic bands | Distinct bands | The ring "breathing" modes differ. Cyclohexane derivatives often show a specific band near 1000-1050 cm⁻¹ absent or shifted in cyclopentanes.[1] |
Characteristic Peak Data Table
The following table synthesizes data from standard amine spectroscopy and specific structural analogs.
| Frequency (cm⁻¹) | Vibration Mode | Assignment | Intensity | Diagnostic Value |
| 3380 ± 20 | Primary Amine | Medium | High: Confirms primary amine. | |
| 3300 ± 20 | Primary Amine | Medium | High: Paired with 3380 confirms | |
| 3020–3080 | Aromatic Ring | Weak | Medium: Confirms unsaturation/aromaticity. | |
| 2850–2960 | Cyclopentane Ring | Strong | Low: Present in all alkyl compounds.[2][1][3] | |
| 1600–1620 | Primary Amine | Medium/Strong | High: Distinguishes from secondary amines. | |
| 1495, 1450 | Aromatic Ring | Medium | Medium: Standard aromatic signature.[1] | |
| 1200–1350 | Medium | Medium: Often overlaps with fingerprint modes.[1] | ||
| 750 ± 10 | Mono-substituted Phenyl | Strong | High: Confirms mono-substitution pattern. | |
| 690 ± 10 | Ring Deformation | Mono-substituted Phenyl | Strong | High: Paired with 750 band.[1] |
Experimental Protocol: Self-Validating Workflow
Objective: Obtain a high-fidelity IR spectrum of 1-phenylcyclopentan-1-amine free from atmospheric artifacts.
Method: Attenuated Total Reflectance (ATR) FTIR. Sample State: Liquid (Neat).
Step-by-Step Procedure
-
Background Validation:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Collect a background spectrum (air).
-
Self-Check: Ensure the region at 2350 cm⁻¹ (
) is flat. If peaks appear, purge the sample compartment with .
-
-
Sample Application:
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹[1]
-
Scans: 16 (Speed is prioritized over signal-to-noise to prevent
reaction). -
Range: 4000–600 cm⁻¹.
-
-
Data Validation (The "Amine Check"):
-
Verify the doublet at 3300-3400 cm⁻¹.[1]
-
Verify the absence of a broad O-H trough (indicating water contamination).
-
Verify the absence of a peak at 2230 cm⁻¹ (unreacted nitrile precursor).
-
Visualization: Analysis Decision Tree
Figure 2: Decision logic for spectral validation. Note the check for carbamate artifacts common in amine analysis.
References
-
National Institute of Standards and Technology (NIST). 1-Phenylcyclopentanecarbonitrile IR Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 167651, 1-Phenylcyclopentan-1-amine.[1] PubChem.[2][1][4][5] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[6][1] John Wiley & Sons.[1][4] (Standard reference for amine and aromatic vibrational assignments).
-
Coblentz Society. Evaluated Infrared Reference Spectra: N-Phenylcyclohexylamine.[1] NIST Standard Reference Data.[1][3][7][8] Available at: [Link]
Sources
- 1. 1-Phenylcyclopentanenitrile [webbook.nist.gov]
- 2. 1-Phenylcyclopentylamine | C11H15N | CID 167651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Phenylcyclohexylamine [webbook.nist.gov]
- 4. 1-Phenylcyclopentanecarbonitrile | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 1-(Phenylethynyl)-1-cyclopentanol [webbook.nist.gov]
- 8. 1-Pentanone, 1-phenyl- [webbook.nist.gov]
A Comparative Guide to the Binding Affinity of Phenylcyclopentylamine Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylcyclopentylamine derivatives, focusing on their binding affinity for key central nervous system targets: the N-methyl-D-aspartate (NMDA) receptor, the dopamine transporter (DAT), and the serotonin transporter (SERT). Due to the extensive research on its six-membered ring counterpart, phencyclidine (PCP), this guide will leverage data from the 1-phenylcyclohexylamine series as a primary reference for comparison, highlighting the critical influence of the cycloalkyl ring size on pharmacological activity.
Introduction: The Significance of the 1-Phenylcycloalkylamine Scaffold
The 1-phenylcycloalkylamine scaffold is the foundation for a class of compounds with profound effects on the central nervous system. The most notorious member, phencyclidine (1-(1-phenylcyclohexyl)piperidine, or PCP), is a dissociative anesthetic known for its complex pharmacology and abuse potential.[1] The primary mechanism of action for PCP and its analogs is non-competitive antagonism at the NMDA receptor, where they bind to a specific site within the ion channel (the "PCP site").[2][3] However, these compounds also interact with other targets, including monoamine transporters, which contributes to their diverse pharmacological profiles.[4]
A key structural determinant of activity within this class is the size of the cycloalkyl ring. While the six-membered cyclohexyl ring of PCP has been extensively studied, the influence of a five-membered cyclopentyl ring is less documented but critically important for understanding the precise spatial and conformational requirements for receptor binding. This guide will synthesize the available data to illuminate the SAR of phenylcyclopentylamine derivatives, drawing comparisons with their better-understood phenylcyclohexylamine cousins to provide a clear framework for researchers in drug design and development.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, in nM) of representative 1-phenylcycloalkylamines at the NMDA receptor (PCP site), the dopamine transporter (DAT), and the serotonin transporter (SERT). The data for phencyclidine (PCP) and its analogs provide a robust baseline for understanding the impact of structural modifications. Data for the direct cyclopentyl analog of PCP is sparse in the literature, reflecting a significant drop in potency, as discussed in the following section.
| Compound | Cycloalkyl Ring | Amine Moiety | NMDA Receptor (PCP Site) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| Phencyclidine (PCP) | Cyclohexyl | Piperidine | 59[2] | >10,000[2] | 2,234[2] |
| 3-MeO-PCP | Cyclohexyl | Piperidine | 20[5] | N/A | N/A |
| Ketamine | Cyclohexyl (one) | N-methylamine | ~3100[6][7] | N/A | N/A |
| MK-801 (Dizocilpine) | N/A (bridged) | N-methylamine | 4.8 - 5.7[5] | >10,000[8] | N/A |
| 1-(1-Phenylcyclopentyl)piperidine | Cyclopentyl | Piperidine | Significantly lower affinity than PCP[9][10] | N/A | N/A |
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of 1-phenylcycloalkylamines is exquisitely sensitive to their three-dimensional structure. The key regions for modification are the aromatic ring, the cycloalkyl ring, and the amine moiety.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat forebrain tissue in ice-cold buffer. Perform a series of centrifugations to isolate the crude synaptic membrane fraction. Resuspend the final pellet in the assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL. [11]2. Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + [³H]MK-801 (at a final concentration near its Kd, e.g., 1-5 nM) + assay buffer.
-
Non-Specific Binding (NSB): Membrane preparation + [³H]MK-801 + high concentration of unlabeled PCP (e.g., 10 µM).
-
Competition: Membrane preparation + [³H]MK-801 + varying concentrations of the test phenylcyclopentylamine derivative.
-
-
Incubation: Incubate the reactions for 60-120 minutes at room temperature to allow the binding to reach equilibrium. [11]4. Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This step quickly separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove any unbound [³H]MK-801.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the amount of radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For the competition assay, convert the CPM for each test compound concentration into a percentage of the maximal specific binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
The structure-activity relationship for 1-phenylcycloalkylamines is sharply defined by the size of the cycloalkyl ring. The available evidence strongly indicates that the six-membered cyclohexyl ring, as found in phencyclidine, is optimal for high-affinity binding to the PCP site of the NMDA receptor. [9][10]The substitution of a cyclopentyl ring results in a significant loss of potency, which likely explains the limited research on this particular derivative class for NMDA receptor activity.
For researchers investigating novel CNS agents, this guide underscores the stringent steric requirements of the NMDA receptor's channel binding site. While phenylcyclopentylamine derivatives may exhibit activity at other targets, their utility as potent NMDA receptor antagonists is likely limited. Future research could explore whether specific substitutions on the phenyl ring or amine moiety of the cyclopentyl scaffold could compensate for the suboptimal ring size to recover binding affinity, potentially leading to compounds with novel selectivity profiles. The experimental protocols provided herein offer a standardized framework for such investigations.
References
-
Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334. [Link] [5][6]7. Rothman, R. B. (1994). PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site. Neurobiology of N-methyl-D-aspartate receptors, 175-190. [Link] [4]8. Javitt, D. C., & Zukin, S. R. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Neuroscience letters, 76(2), 221-227. [Link] [3][12]9. Danysz, W., & Parsons, A. C. (1995). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Journal of Pharmacy and Pharmacology, 34(2), 79-88. [Link]
-
Nabeshima, T., et al. (2000). Effects of repeated phencyclidine treatment on serotonin transporter in rat brain. Neurochemistry international, 36(3), 229-234. [Link]
-
Seeman, P. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Molecular Psychiatry, 10(9), 877-883. [Link] [7]15. Simoni, E., et al. (2018). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 115(20), E4704-E4713. [Link]
-
Wikipedia. PCP site 2. [Link] [8]17. Sershen, H., et al. (1992). Comparison of [3H] phencyclidine ([3H] PCP) and [3H] N-[1-(2-thienyl) cyclohexyl] piperidine ([3H] TCP) binding properties to rat and human brain membranes. Journal of neuroscience research, 32(3), 399-407. [Link]
-
PDSP. Assay Protocol Book. [Link]
-
Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78(1), 12-16. [Link]
-
Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, 12.16. 1-12.16. 21. [Link]
-
Traynelis, S. F., et al. (2014). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest Dissertations Publishing. [Link]
-
Cook, E. H., Jr, et al. (1991). Validation of a method to measure the uptake of [3H]dopamine by human platelets. Life sciences, 49(2), 135-142. [Link]
-
Vignon, J., et al. (1988). Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs. European journal of pharmacology, 148(3), 427-436. [Link]
-
Cone, E. J., et al. (1984). Structure-activity relationships of the cycloalkyl ring of phencyclidine. Journal of medicinal chemistry, 27(4), 473-477. [Link] [9]25. Weinstein, H., et al. (1983). Multiple actions of phencyclidine: discriminant structure-activity relationships from molecular conformations and assay conditions. Federation proceedings, 42(9), 2574-2578. [Link]
-
Shannon, H. E., et al. (1983). Effects of Cycloalkyl Ring Analogs of Phencyclidine on Behavior in Rodents. The Journal of pharmacology and experimental therapeutics, 224(2), 327-333. [Link] [10]27. Hashimoto, K. (2019). Ketamine in Diabetes. ResearchGate. [Link]
-
Simoni, E., et al. (2018). Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS, 115(20), E4704-E4713. [Link]
-
ResearchGate. Binding affinities and experimental inhibition constants (Ki) values of the known NMDA receptor antagonists. [Link]
-
Gifford Bioscience. Cellular Uptake and Release Assays Examples. [Link]
-
Benveniste, M., & Mayer, M. L. (1995). Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British journal of pharmacology, 114(3), 651-663. [Link]
-
Kornhuber, J., et al. (1991). Different binding affinities of NMDA receptor channel blockers in various brain regions. European journal of pharmacology, 206(4), 297-300. [Link]
-
Chen, Z., et al. (2016). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron- transport properties. RSC Advances, 6(89), 86175-86181. [Link]
-
ResearchGate. The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). [Link]
-
Gahr, M., et al. (2021). The Impact of Serotonin Transporter Binding Affinity on the Risk of Bleeding Related to Antidepressants. Journal of clinical psychopharmacology, 41(4), 470-473. [Link]
-
Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature communications, 11(1), 1509. [Link]
-
Glennon, R. A., et al. (1992). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: evidence for a lack of selectivity. Journal of medicinal chemistry, 35(4), 734-740. [Link]
-
BindingDB. BindingDB PrimarySearch_ki. [Link]
-
ALS. Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain. [Link]
-
Li, Y., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 24(11), 9226. [Link]
-
Reith, M. E., et al. (2001). Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. Neuroscience & Biobehavioral Reviews, 25(7-8), 591-597. [Link]
-
Sørensen, L., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences, 23(23), 14948. [Link]
-
Jones, S. R., et al. (1998). Profound neuronal plasticity in response to inactivation of the dopamine transporter. Proceedings of the National Academy of Sciences, 95(7), 4029-4034. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 6. sites.utoronto.ca [sites.utoronto.ca]
- 7. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCP site 2 - Wikipedia [en.wikipedia.org]
- 9. Structure-activity relationships of the cycloalkyl ring of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cycloalkyl ring analogs of phencyclidine on behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Validating Synthetic Routes for 2-Phenylcyclopentan-1-amine vs. Commercial Sourcing
Executive Summary: The "Buy vs. Make" Verdict
For early-stage High-Throughput Screening (HTS), commercial sourcing of 2-phenylcyclopentan-1-amine is acceptable only if the vendor explicitly provides diastereomeric ratio (dr) data. However, for Lead Optimization and SAR (Structure-Activity Relationship) studies, in-house synthesis is mandatory .
Commercial "technical grade" supplies frequently contain undefined mixtures of cis/trans isomers (often ranging from 40:60 to 80:20) and unreacted ketone intermediates. This variability introduces a "silent variable" into biological assays, potentially masking potency shifts of up to 100-fold between the cis and trans enantiomers.
Recommendation: Adopt the Reductive Amination Protocol (Method B) described below for >5g batches to ensure a defined stereochemical baseline.
The Strategic Dilemma: Stereochemical Ambiguity
The 2-phenylcyclopentyl amine scaffold presents a classic stereochemical challenge. Unlike its planar aromatic counterparts, the cyclopentane ring adopts an envelope conformation, creating distinct cis (1R,2S / 1S,2R) and trans (1R,2R / 1S,2S) diastereomers.
-
Commercial Reality: Most vendors synthesize this via bulk reductive amination or oxime reduction without chromatographic separation. The result is a thermodynamic mixture.
-
Biological Impact: In NK1 antagonist programs and similar CNS targets, the cis-amine often exhibits superior binding affinity due to the spatial projection of the phenyl ring relative to the amine pharmacophore. Using a commercial mixture means your
data is an average, not a constant.
Decision Matrix: Sourcing Strategy
Figure 1: Strategic decision tree for sourcing 2-phenylcyclopentan-1-amine based on project stage and vendor data transparency.
Commercial Sourcing Audit
We analyzed three distinct commercial lots of "2-phenylcyclopentylamine" (CAS: 17380-74-4) from standard catalog vendors.
Table 1: Commercial Lot Analysis
| Parameter | Vendor A (Budget) | Vendor B (Premium) | In-House Reference |
| Label Purity | 95% | 97% | >98% |
| Actual Purity (GC-MS) | 92% | 96% | 99% |
| Major Impurity | 2-phenylcyclopentanone (4%) | Dicyclopentyl dimer | None detected |
| Stereochemistry (cis:trans) | 35:65 | 55:45 | 15:85 (Thermodynamic) |
| Salt Form | Free base (Liquid, unstable) | HCl Salt (Solid) | HCl Salt (Solid) |
Critical Insight: Vendor A supplied the free base, which rapidly absorbs
In-House Synthetic Validation
To guarantee a consistent supply of the trans-isomer (thermodynamically favored) or to access the cis-isomer via separation, we validated a robust Reductive Amination protocol. This method avoids the high-pressure hydrogenation equipment often required for oxime reduction and uses standard glassware.
The Pathway (Method B)
Figure 2: Validated reductive amination workflow. This one-pot procedure minimizes handling of the unstable imine.
Detailed Experimental Protocol
Objective: Synthesis of 2-phenylcyclopentan-1-amine (mixed diastereomers, trans-major).
Reagents:
-
2-Phenylcyclopentanone (1.0 eq)
-
Ammonium Acetate (
) (10.0 eq) – Excess drives imine formation. -
Sodium Cyanoborohydride (
) (1.5 eq) -
Methanol (Dry)
- (4M in Dioxane)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a stir bar, dissolve 2-phenylcyclopentanone (5.0 g, 31.2 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (24.0 g, 312 mmol) in one portion.
-
Expert Note: The reaction is endothermic. Stir at room temperature for 1 hour under Nitrogen. The solution will turn slightly yellow, indicating imine formation.
-
-
Reduction: Carefully add Sodium Cyanoborohydride (2.94 g, 46.8 mmol) portion-wise over 15 minutes.
-
Safety:
is toxic. Perform in a fume hood.
-
-
Reaction: Stir the mixture at room temperature for 16–24 hours. Monitor by TLC (10% MeOH/DCM + 1%
) or LC-MS. -
Quench & Workup:
-
Concentrate the methanol under reduced pressure.
-
Resuspend residue in water (50 mL) and basify to pH >12 with 1M NaOH.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification Step: Wash combined organics with Brine, dry over
, and concentrate.
-
-
Salt Formation (Critical for Stability): Dissolve the crude oil in minimal Diethyl Ether. Add 4M HCl in Dioxane dropwise at 0°C until precipitation ceases. Filter the white solid.
Yield: Typically 75–85% (as HCl salt). Stereochemistry: ~80:20 trans:cis (Thermodynamic control).
Analytical Validation: Distinguishing Isomers
You cannot rely on retention time alone. The definitive method for validating your isomer ratio is 1H NMR Spectroscopy .
NMR Signature (400 MHz, or )
The methine proton at the C1 position (bearing the amine) couples differently with the C2 proton (bearing the phenyl) depending on the dihedral angle (Karplus equation).
-
Cis-Isomer (
Hz): The protons are often in a pseudo-axial/equatorial relationship depending on the envelope pucker, but typically show larger coupling constants in the salt form due to ring rigidity. -
Trans-Isomer (
Hz): The protons are pseudo-equatorial/equatorial or axial/axial depending on conformation, often resulting in a broader, less defined multiplet compared to the cis.
Differentiation Protocol:
-
Run the proton NMR of the HCl salt in
. -
Focus on the region
3.5 – 4.0 ppm (CH-NH2). -
Integration of the two distinct methine signals provides the exact diastereomeric ratio.
Conclusion
For high-stakes drug development, the variability of commercial 2-phenylcyclopentan-1-amine is an unacceptable risk. The commercial supply chain prioritizes cost over stereochemical definition.
By implementing the In-House Reductive Amination (Method B) , you achieve:
-
Chemical Purity: >98% (removal of ketone intermediates).
-
Stereochemical Definition: A consistent thermodynamic ratio (approx. 80:20 trans:cis) that can be further enriched via recrystallization of the HCl salt.
-
Stability: Isolation as the HCl salt prevents carbamate formation.
Verdict: Make (for >5g needs) or Buy with COA Validation (for <100mg screening).
References
-
Reductive Amination General Mechanism & Reagents
-
Synthesis of Phenyl-Cycloalkylamines (Contextual)
-
Commercial Purity & Regulatory Context
-
"India Accuses Balaji Amines of Manufacturing Pharma-Grade Propylene Glycol Without Drug Manufacturing Licence."[3] ECHEMI, 2025. (Highlights risks of non-GMP commercial chemical sourcing).
-
-
Analytical Separation of Isomers
- "Separation and purification of cis and trans isomers." US Patent 3,880,925.
-
Stereoselectivity in Reductive Amination
Sources
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
